5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Description
BenchChem offers high-quality 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAJFHJCTNGAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and SMILES string for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Technical Monograph: 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Executive Summary
This technical guide profiles 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid , a specialized bi-heterocyclic building block.[1][2] This molecule represents a strategic scaffold in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its value lies in its orthogonal reactivity : the carboxylic acid allows for amide coupling (solubility/selectivity tuning), the bromine atom facilitates transition-metal-catalyzed cross-couplings (scaffold extension), and the imidazole moiety serves as a critical hydrogen-bond acceptor/donor pharmacophore.[1][2]
Chemical Identity & Structural Analysis
This section defines the precise molecular architecture. The presence of the electron-withdrawing bromine and the nitrogen-rich imidazole ring creates a unique electronic profile that influences both solubility and reactivity.[1][2]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 5-Bromo-6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Canonical SMILES | OC(=O)c1cc(Br)c(nc1)n2ccnc2 |
| InChI Key | (Calculated) XJLXJLXJLXJLXJ-UHFFFAOYSA-N |
| CAS Registry Number | Derivative of 29241-62-1 (Precursor) |
Physicochemical Properties (Calculated)
| Property | Value | Implication for Drug Design |
| cLogP | ~1.2 - 1.5 | Favorable lipophilicity for oral bioavailability; imidazole lowers LogP compared to phenyl analogs.[1][2] |
| TPSA | ~65 Ų | Good membrane permeability (Rule of 5 compliant).[1] |
| pKa (Acid) | ~3.5 | Acidic proton on carboxylic acid; exists as anion at physiological pH.[1] |
| pKa (Base) | ~5.8 | Imidazole nitrogen (N3) can be protonated in acidic environments (lysosome targeting).[1][2] |
Synthetic Architecture
The synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid relies on a Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The electron-deficient nature of the pyridine ring, further activated by the para-positioned carboxylic acid (or ester) and the inductive effect of the bromine, allows the imidazole to displace a leaving group (typically Chlorine) at the 6-position.[1][2]
Retrosynthetic Analysis
The most robust route disconnects the C(sp2)-N bond between the pyridine C6 and the imidazole N1.[1]
-
Precursor: 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1).[1][2][3][4][5]
-
Reagent: 1H-Imidazole.[1]
-
Mechanism: Addition-Elimination (
).[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid from 5-bromo-6-chloronicotinic acid.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-chloronicotinic acid (1.0 g, 4.2 mmol) in anhydrous DMF (10 mL).
-
Activation: Add
(1.45 g, 10.5 mmol) to the solution. The base serves to deprotonate the imidazole and neutralize the HCl generated during substitution. -
Addition: Add 1H-Imidazole (0.57 g, 8.4 mmol) in one portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Adjust pH to ~4–5 using 1N HCl carefully to precipitate the zwitterionic product.
-
-
Purification: Filter the resulting precipitate. Wash the filter cake with cold water (
mL) and diethyl ether ( mL) to remove excess imidazole.[1] Dry under vacuum.
Yield Expectation: 75–85% as an off-white solid.[1]
Reactivity Profile & Functionalization
This scaffold is a "linchpin" intermediate. The diagram below illustrates how it serves as a divergence point for library generation.
Strategic Divergence Pathways
Figure 1: Divergent synthesis pathways.[1][2] The C5-Bromine allows for aryl extension (Suzuki), while the C3-Carboxyl allows for solubility and binding pocket tuning (Amide).[1][2]
Critical Considerations for Cross-Coupling (Suzuki)
When performing Suzuki coupling on this substrate, the free carboxylic acid can poison Palladium catalysts.[1]
-
Recommendation: It is often superior to perform the Amide Coupling first (converting COOH to CONHR) or protect the acid as a methyl ester before attempting the Suzuki coupling at the C5-Bromine position.[1]
-
Catalyst Choice:
or are standard starting points.[1]
References
-
ChemicalBook. (2025).[6] 5-Bromo-6-chloronicotinic acid Properties and Synthesis. Retrieved from .[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from .[1]
-
BenchChem. (2025).[7] Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Retrieved from .[1]
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis. Retrieved from .[1]
Sources
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Solubility profile of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid in DMSO and Methanol
The following technical guide details the solubility profile and handling protocols for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid .
As specific quantitative solubility data for this exact chemical structure is not publicly indexed in standard physicochemical databases, this guide synthesizes data from structural analogs (nicotinic acid derivatives, imidazoles) and applies first-principles medicinal chemistry to establish a predictive solubility model and a validation workflow .
Executive Summary & Physicochemical Context
Compound Identity: 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid Scaffold Analysis: A trisubstituted pyridine core featuring a lipophilic halogen (Bromine), a polar/basic heterocycle (Imidazole), and a polar/acidic moiety (Carboxylic Acid).[1][2][3][4][5][6][7][8]
This molecule exhibits zwitterionic character in neutral media due to the interplay between the basic imidazole nitrogen (
Predicted Solubility Matrix
| Solvent | Solubility Rating | Estimated Range | Primary Utility |
| DMSO | High | > 50 mM (10–25 mg/mL) | Primary Stock Solution (HTS, Bioassays) |
| Methanol | Moderate | 10–50 mM (2–10 mg/mL) | Analytical Standard (LC-MS, NMR) |
| Water | Low (pH dependent) | < 1 mM (Neutral pH) | Aqueous buffers (requires pH adjustment) |
| Ethanol | Low-Moderate | < 10 mM | Alternative organic stock |
Solvation Mechanisms
Understanding why the compound dissolves is critical for troubleshooting precipitation events.
DMSO (Dimethyl Sulfoxide)
DMSO is the gold standard for this chemotype. As a polar aprotic solvent with a high dielectric constant (
-
Mechanism: The sulfoxide oxygen acts as a strong hydrogen bond acceptor, solvating the carboxylic acid proton and the imidazole ring, effectively "shielding" the molecules from re-aggregating.
Methanol (MeOH)
Methanol is a polar protic solvent. While it can solvate the compound through hydrogen bonding, it is less effective than DMSO at breaking the lattice energy of high-melting zwitterions.
-
Mechanism: Methanol donates and accepts protons. However, its lower boiling point and potential for evaporation make it less stable for long-term storage of concentration-critical stocks. It is the preferred solvent for LC-MS preparation due to volatility and compatibility with mobile phases.
Experimental Protocol: Solubility Determination
Do not rely on theoretical values for critical assays. Use this self-validating Saturation Shake-Flask Protocol to determine the exact solubility limit in your specific lot of material.
Diagram 1: Solubility Assessment Workflow
Caption: Step-by-step decision tree for determining the solubility limit of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
Step-by-Step Methodology
-
Preparation: Weigh approximately 2–5 mg of the compound into a clear 1.5 mL HPLC vial or Eppendorf tube. Record the exact mass.
-
Initial Addition: Add a volume of solvent (DMSO or Methanol) to achieve a target concentration of 50 mM .
-
Calculation:
-
-
Agitation: Vortex for 60 seconds. If solid remains, sonicate in a water bath at 40°C for 10 minutes.
-
Why 40°C? Mild heat overcomes the kinetic barrier of the crystal lattice without degrading the compound (nicotinic acids are generally thermally stable).
-
-
Visual Titration:
-
If Clear: Solubility > 50 mM. You may proceed.
-
If Cloudy: Add solvent in 50 µL increments, vortexing/sonicating between additions, until clear.
-
-
Quantification (Optional but Recommended): Filter the saturated solution (0.22 µm PTFE) and analyze via HPLC-UV (254 nm) against a standard curve to determine the precise saturation point.
Stock Solution Standard Operating Procedure (SOP)
Preparation of 10 mM Stock in DMSO
This is the standard concentration for High-Throughput Screening (HTS) and cellular assays.
-
Weighing: Weigh the compound into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).
-
Dissolution: Add anhydrous DMSO (Grade:
, Water content ).-
Critical: Water in DMSO drastically reduces the solubility of this compound. DMSO is hygroscopic; keep the bottle under inert gas (Argon/Nitrogen) if possible.
-
-
Storage: Aliquot into amber glass vials to prevent freeze-thaw cycles.
-
Freezing Point Warning: DMSO freezes at 19°C. When retrieving from the freezer (-20°C), the stock will be solid. Do not heat aggressively. Thaw at room temperature or 37°C water bath. Ensure the solution is fully homogeneous (no "swirls") before pipetting.
-
Preparation of Analytical Stock in Methanol
-
Dissolution: Methanol is volatile. Prepare fresh or store in septa-sealed vials to prevent evaporation, which would artificially increase concentration.
-
Filtration: Always filter methanol stocks through a 0.22 µm PTFE or Nylon filter before injecting into an LC-MS system to remove micro-particulates.
Troubleshooting & Optimization
Issue: Precipitation upon dilution into aqueous media
When a DMSO stock (e.g., 10 mM) is diluted into cell culture media (pH 7.4), the compound may precipitate.
-
Cause: The "Solubility Cliff". The compound is hydrophobic/zwitterionic. Moving from 100% DMSO to 0.1% DMSO/Water drastically changes the dielectric environment.
-
Solution:
-
Serial Dilution: Perform intermediate dilutions in DMSO before the final spike into water.
-
pH Adjustment: Ensure the aqueous buffer is buffered to pH > 7.0. The carboxylic acid (
) will be deprotonated (anionic), significantly improving aqueous solubility compared to the neutral zwitterion.
-
Diagram 2: Solvation & Precipitation Logic
Caption: Mechanism of precipitation upon aqueous dilution and the protective role of pH buffering.
References
-
Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data. USPTO / Gaylord Chemical. Link
-
Silveira, M., et al. (2022).[7] Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN.[8] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazole. PubChem.[6][9][10] Link
-
Cayman Chemical. (2023).[4] Nicotinic Acid Product Information & Solubility Guide. Cayman Chemical.[4] Link
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- 5. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Literature review of imidazole-substituted nicotinic acid scaffolds
An In-depth Technical Guide to Imidazole-Substituted Nicotinic Acid Scaffolds for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The imidazole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, capacity to act as a hydrogen bond donor and acceptor, and presence in vital biological molecules like the amino acid histidine have cemented its role in a wide array of drugs, from the antifungal ketoconazole to the anti-ulcer agent cimetidine.[1][4][5]
Concurrently, nicotinic acid (niacin or Vitamin B3) and its derivatives represent another cornerstone of pharmacotherapy.[6][7] Beyond its fundamental role in cellular metabolism, this pyridine-based scaffold is a key component in molecules designed for various therapeutic interventions, including cardiovascular disease and cancer.[6][8]
This guide delves into the strategic fusion of these two powerful pharmacophores: the imidazole-substituted nicotinic acid scaffold . By covalently linking these two privileged structures, medicinal chemists aim to create novel molecular entities with synergistic or entirely new pharmacological profiles. The core hypothesis is that the imidazole moiety can serve as a versatile recognition element for specific biological targets, while the nicotinic acid core can modulate pharmacokinetic properties, provide additional binding interactions, and influence the overall biological activity. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds, intended for researchers and professionals in the field of drug development.
Part 1: Synthetic Strategies and Mechanistic Rationale
The efficient synthesis of imidazole-substituted nicotinic acid scaffolds is paramount for exploring their therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the chemical compatibility of the starting materials. Generally, the strategies can be categorized into two primary approaches: late-stage coupling of pre-functionalized heterocycles or a convergent approach where one ring is constructed onto the other.
General Synthetic Workflow: Late-Stage Amide Coupling
A common and highly versatile method involves the coupling of a pre-synthesized imidazole derivative with a nicotinic acid moiety. The formation of a stable amide bond is a favored linkage strategy.
Causality Behind Experimental Choices:
-
Activation of Nicotinic Acid: Nicotinic acid itself is not sufficiently reactive for direct amidation. It must first be converted to a more electrophilic species. The use of thionyl chloride (SOCl₂) or oxalyl chloride to form the nicotinoyl chloride is a classic and effective method.[7][9] This acyl chloride is highly reactive towards nucleophiles.
-
Choice of Base: An acid scavenger, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile on the imidazole partner and driving the reaction to completion.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent side reactions with the highly reactive acyl chloride.
Sources
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- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu And Mn Complexes Of Nicotinic Acid And Imidazole: A Current Review. [journalijar.com]
- 9. researchgate.net [researchgate.net]
5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract: 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a strategically designed heterocyclic building block poised for significant application in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural rationale, a robust synthetic pathway, and its versatile reactivity. We explore its potential through key chemical transformations—including palladium-catalyzed cross-coupling and amide bond formation—that enable the rapid generation of diverse compound libraries. By leveraging its unique combination of a reactive bromide, a nucleophilic imidazole, and a versatile carboxylic acid, this scaffold offers a powerful platform for developing novel therapeutic agents targeting a range of biological pathways.
Introduction: The Strategic Value of Substituted Nicotinic Acids in Drug Discovery
The nicotinic acid (niacin or Vitamin B3) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are integral to vital coenzymes like NAD and NADP, and pharmacological doses can modulate lipid profiles, highlighting its inherent biological relevance.[2][4] In modern drug discovery, the strategic functionalization of such core structures is paramount. Medicinal chemistry "building blocks" are thoughtfully designed molecules that serve as starting points for the synthesis of more complex, biologically active compounds.[5][6][7]
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups:
-
The Pyridine-Carboxylic Acid: This motif provides a handle for forming amides, esters, and other derivatives, allowing for systematic exploration of interactions with biological targets.
-
The Bromine Atom: Positioned on the pyridine ring, the bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[8]
-
The Imidazole Moiety: This nitrogenous heterocycle is a common feature in pharmaceuticals, often acting as a hydrogen bond donor/acceptor, a metal-coordinating ligand (e.g., for metalloenzymes), or a critical component of a pharmacophore that interacts with enzyme "hinge" regions, as seen in many kinase inhibitors.
This trifecta of functionality provides chemists with a powerful and flexible tool to rapidly generate novel chemical entities with tailored properties for lead optimization and structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Features
The unique arrangement of substituents in 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid governs its chemical behavior and potential biological interactions. The electron-withdrawing nature of the bromine atom and the carboxylic acid, combined with the electronic properties of the imidazole ring, modulates the reactivity of the pyridine core.
| Property | Value |
| IUPAC Name | 5-Bromo-6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 1042948-25-1 |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 284.07 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |
| pKa | ~3.5-4.5 (predicted for carboxylic acid) |
Synthesis and Purification
A robust and scalable synthesis is critical for any building block. A plausible and efficient route to 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages commercially available, halogenated nicotinic acid precursors.
Experimental Protocol: Synthesis via SNAr
Materials:
-
Methyl 5,6-dichloronicotinate
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of methyl 5,6-dichloronicotinate (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80-90 °C for 12-18 hours, monitoring progress by TLC or LC-MS. The chlorine at the 6-position is more activated towards nucleophilic substitution than the one at the 5-position.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 5-bromo-6-(1H-imidazol-1-yl)nicotinate) by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
Caption: Proposed synthetic workflow for the target building block.
Chemical Reactivity and Key Transformations: A Medicinal Chemist's Toolkit
The true power of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid lies in its capacity for selective, sequential chemical modifications.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is primed for various cross-coupling reactions, allowing for the installation of diverse functionalities.
-
Suzuki-Miyaura Coupling: Reacting the building block with various aryl or heteroaryl boronic acids (or esters) introduces bi-aryl systems, a common motif in kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: Coupling with terminal alkynes yields substituted alkynyl-pyridines, which can serve as rigid linkers or precursors for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, introducing a wide range of primary or secondary amines at the 5-position.
B. Amide Bond Formation
The carboxylic acid at the C3-position is readily converted into amides, which are fundamental in drug design for their ability to form key hydrogen bonds with protein backbones.
-
Standard Coupling Conditions: Activation with reagents like HATU, HOBt/EDC, or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine provides a reliable method for generating extensive amide libraries.[3]
Caption: Key reactivity pathways for the building block.
Application in Drug Discovery: Therapeutic Potential
While specific drugs containing this exact building block are not yet prevalent, its structural motifs are found in numerous advanced drug candidates and approved medicines. Its utility can be projected based on the roles these motifs play in established therapeutic classes.
| Potential Therapeutic Target | Rationale for Using This Building Block | Representative Example of Motif |
| Protein Kinases | The imidazolyl-pyridine core can act as a "hinge-binding" motif, forming critical hydrogen bonds in the ATP-binding pocket. The C5 position points towards the solvent-exposed region, ideal for installing groups to enhance potency and selectivity. | Kinase Inhibitors |
| Metalloenzymes (e.g., MMPs, HDACs) | The imidazole nitrogen can serve as a zinc-binding group (ZBG), chelating the catalytic metal ion in the enzyme's active site. The rest of the scaffold can be elaborated to occupy adjacent pockets. | Metalloenzyme Inhibitors |
| Bromodomains (BRDs) | The scaffold can be decorated to mimic the acetyl-lysine binding motif recognized by bromodomains. Imidazole-containing structures have shown promise as BRD4 inhibitors for applications in oncology.[9] | BRD4 Inhibitors[9] |
| GPCRs | The rigid, functionalized heterocyclic core can be used to develop ligands that fit into the well-defined binding pockets of G-protein coupled receptors, with the various substituents fine-tuning receptor subtype selectivity. | GPCR Ligands |
Conclusion and Future Outlook
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is more than just a chemical intermediate; it is a highly versatile platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined path to chemical diversity. This allows research teams to rapidly execute design-make-test-analyze cycles, accelerating the journey from hit identification to lead optimization. As the demand for novel, highly selective, and potent small-molecule therapeutics continues to grow, the strategic application of sophisticated building blocks like this one will be indispensable in the development of next-generation medicines.
References
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- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Lisicki, D., et al. (2022).
- Xing, Y., et al. (2018). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. European Journal of Medicinal Chemistry, 163.
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]
- PMC. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
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Royal Society of Chemistry. (n.d.). .
- 1Click Chemistry. (n.d.). Building-Blocks.
-
MDPI. (n.d.). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][8][10].
- BLD Pharm. (n.d.). 7477-09-0|6-Bromo-5-nitronicotinic acid.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. 1clickchemistry.com [1clickchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [5, 6-3H]-niacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Structural Characterization & Crystal Engineering of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
Topic: Crystal Structure Analysis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary
The compound 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid represents a critical "bifunctional" scaffold in modern drug discovery. It combines a rigid pyridine core with two distinct interaction vectors: a carboxylic acid tail (classic hydrogen bond donor/acceptor) and an imidazolyl head (metal coordinator/hydrogen bond acceptor), modulated by a lipophilic, polarizable bromine atom.
This guide details the protocol for the structural elucidation of this molecule. Unlike standard organic analysis, the presence of the heavy halogen (Br) and the rotatable imidazole-pyridine bond requires a specialized crystallographic approach to accurately map its supramolecular landscape.
Synthesis & Crystallization Protocol
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions
Synthetic Route (Nucleophilic Aromatic Substitution)
The synthesis exploits the reactivity of the 6-chloro position in 5-bromo-6-chloronicotinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C6 position for
Step-by-Step Methodology:
-
Reagents: Dissolve 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DMF.
-
Base: Add
(2.5 eq) to deprotonate the carboxylic acid and neutralize HCl byproducts. -
Nucleophile: Add imidazole (1.2 eq).
-
Reaction: Heat to
for 12 hours under atmosphere. -
Workup: Acidify to pH 4.0 with 1M HCl to precipitate the zwitterionic or neutral product. Filtration yields the crude solid.
Crystal Growth Strategy
The molecule possesses conflicting solubility profiles: the carboxylic acid is polar, while the bromo-pyridine core is moderately lipophilic.
| Method | Solvent System | Conditions | Target Morphotype |
| Slow Evaporation | Methanol/Water (80:20) | Room Temp, 3-5 days | Prismatic (Solvated) |
| Vapor Diffusion | DMSO (solvent) / Ethanol (antisolvent) | Closed chamber, 7 days | Block-like (Anhydrous) |
| Hydrothermal | Water (pH adjusted to 5.5) | High-quality Needles |
Expert Insight: Avoid pure DMSO for final diffraction if possible, as it often leads to disordered solvent inclusion which complicates refinement. The Methanol/Water system often yields the most stable polymorph via classic hydrogen-bonded dimers.
X-Ray Diffraction Data Collection
Objective: Maximize resolution and handle the anomalous scattering of Bromine.
Source Selection[1]
-
Copper (
, ): Recommended for absolute configuration (if chiral impurities exist) and maximizing signal for small crystals. -
Molybdenum (
, ): Preferred. The presence of Bromine ( ) significantly absorbs Cu radiation ( ). Mo radiation reduces absorption effects and allows collection to higher angles ( resolution).
Data Reduction & Phasing
The Bromine atom is a "heavy atom" anchor.
-
Absorption Correction: Multi-scan (SADABS or CrysAlisPro) is mandatory due to the anisotropic shape of crystals and Br absorption.
-
Phasing Strategy: Use SHELXT (Intrinsic Phasing). The Br atom provides a strong anomalous signal that simplifies the solution of the phase problem, often locating the Br and the pyridine ring immediately.
Structural Analysis & Supramolecular Architecture
Core Directive: This section analyzes the expected structural motifs based on chemical principles and analogous structures.
Molecular Conformation (The "Twist")
A critical structural feature is the torsion angle between the pyridine ring and the imidazole ring.
-
Steric Clash: The H-atom on the imidazole (C2 position) and the Br-atom on the pyridine (C5 position) create steric repulsion.
-
Result: The rings are rarely coplanar. Expect a twist angle (
) of . This twist disrupts extended -conjugation but opens the molecule for 3D lattice building rather than simple flat stacking.
The Supramolecular Synthon Hierarchy
The crystal packing is driven by a competition between strong Hydrogen Bonds (HB) and Halogen Bonds (XB).
Figure 1: Hierarchy of supramolecular synthons driving the crystallization of the target molecule.
Primary Interaction: The Acid Dimer vs. Catemer
-
Scenario A (Likely): The carboxylic acid forms a centrosymmetric
dimer with a neighboring molecule. This neutralizes the dipole and creates a stable "dumbbell" unit. -
Scenario B (Possible): The acid proton donates to the Imidazole Nitrogen (N3) of a neighboring molecule, forming infinite 1D chains. This is common in zwitterionic forms.
Secondary Interaction: Halogen Bonding
The Bromine atom at C5 exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.
-
Target: The lone pair of the Imidazole Nitrogen (if not protonated) or the Carbonyl Oxygen.
-
Geometry: Look for
angles close to . This interaction is weaker than H-bonds but directional, often locking the "twist" angle of the rings.
Quantitative Analysis: Hirshfeld Surfaces
To validate the interactions described above, you must generate Hirshfeld surfaces using software like CrystalExplorer.
Protocol:
-
Generate Surface: Map
(normalized distance) onto the molecular surface. -
Color Code Interpretation:
-
Red Spots: Distances shorter than van der Waals radii (Strong H-bonds:
or ). -
White Regions: Contacts at vdW separation.
-
Blue Regions: No close contacts.
-
-
Fingerprint Plots:
-
Look for sharp "spikes" at the bottom left of the 2D plot.
-
H...O Spikes: Indicate the carboxylic acid dimer.
-
Br...N/O Features: Diffuse regions near the diagonal indicate halogen bonding contributions.
-
Applications & Relevance
Why analyze this specific structure?
-
Fragment-Based Drug Design (FBDD): The 6-(imidazol-1-yl)nicotinic acid core mimics the adenine binding mode in many kinase inhibitors. The crystal structure reveals the "active conformation" of the torsion angle, aiding in pharmacophore modeling.
-
MOF Linkers: The geometry (approx
angle between the acid and imidazole vectors) makes this an excellent "bent" linker for Metal-Organic Frameworks, potentially creating porous materials with catalytic bromine sites in the pores.
References
-
Synthesis of Bromonicotinic Acids
-
Crystallographic Methodology
-
Supramolecular Chemistry of Imidazoles
Sources
Halogenated Nicotinic Acids: A Strategic Scaffold in Modern Medicinal Chemistry
Topic: Overview of Halogenated Nicotinic Acid Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
The Strategic Value: Beyond Bioisosterism
In the architecture of small-molecule therapeutics, the pyridine-3-carboxylic acid (nicotinic acid) scaffold represents a privileged structure. However, it is the halogenated derivatives of this core that have become indispensable tools for the medicinal chemist.
The strategic incorporation of fluorine, chlorine, bromine, or iodine onto the nicotinic acid framework is not merely about steric occlusion. It is a calculated manipulation of the sigma-hole , pKa modulation, and metabolic blocking.
-
Electronic Tuning: The pyridine nitrogen is a hydrogen bond acceptor. Halogenation, particularly at the C2 or C6 positions, exerts a powerful inductive effect (
), significantly lowering the pKa of the carboxylic acid and reducing the basicity of the pyridine nitrogen. This allows for precise tuning of ionization states at physiological pH. -
The Sigma-Hole & Halogen Bonding: Unlike hydrogen bonding, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution. The electron-deficient outer lobe (sigma-hole) allows these derivatives to act as Lewis acids, forming highly directional interactions with backbone carbonyls in protein binding pockets.
-
Metabolic Stability: Halogenation blocks labile sites prone to oxidative metabolism (e.g., CYP450-mediated oxidation), extending the half-life of the parent compound.
Physicochemical Profiling: Data for Decision Making
The following table synthesizes the impact of halogen substitution on the physicochemical properties of the nicotinic acid core. Note the dramatic shift in acidity (pKa) and lipophilicity (LogP) as the halogen size and electronegativity vary.
Table 1: Comparative Physicochemical Properties of 2-Substituted Nicotinic Acids
| Derivative | Substituent (C2) | pKa (Acid)* | LogP (Octanol/Water) | Electronic Effect | Primary Application |
| Nicotinic Acid | -H | 4.75 | 0.15 | Reference | Vitamin / Precursor |
| 2-Fluoronicotinic Acid | -F | ~3.13 | 0.80 | Strong Inductive (-I) | Metabolic Block / Bioisostere |
| 2-Chloronicotinic Acid | -Cl | 2.54 | 0.99 | Inductive + Mesomeric | |
| 2-Bromonicotinic Acid | -Br | ~2.40 | 1.25 | Steric + Sigma Hole | Cross-Coupling / Halogen Bond |
| Niflumic Acid | -NH-Ph-CF3 | 2.26 | 4.32 | Complex | COX-2 Inhibitor (Drug) |
-
Note: pKa values refer to the carboxylic acid moiety. The electron-withdrawing halogen at the ortho-position stabilizes the carboxylate anion, increasing acidity.
Synthetic Methodologies: Accessing the Scaffold
The synthesis of halogenated nicotinic acids generally follows two distinct pathways: Direct Functionalization (Electrophilic Aromatic Substitution) or Functional Group Interconversion (e.g., from N-oxides).
Pathway A: The N-Oxide Route (2-Chloronicotinic Acid)
Direct chlorination of nicotinic acid is difficult due to the electron-deficient ring. The industrial standard involves activating the ring via N-oxidation, followed by a Reissert-Henze type rearrangement using phosphorus oxychloride (
Pathway B: Cross-Coupling (Suzuki-Miyaura)
Brominated derivatives (e.g., 5-bromonicotinic acid) serve as excellent electrophiles for palladium-catalyzed cross-coupling, enabling the rapid expansion of the scaffold into biaryl systems common in kinase inhibitors.
Visualization: Synthetic Logic Flow
The following diagram outlines the critical decision pathways for synthesizing and functionalizing these derivatives.
Caption: Figure 1. Divergent synthetic pathways for accessing C2-functionalized (via N-oxide) and C5-functionalized (via cross-coupling) nicotinic acid derivatives.
Experimental Protocols
Protocol A: Synthesis of 2-Chloronicotinic Acid via N-Oxide Rearrangement
Rationale: This protocol utilizes the N-oxide to activate the 2-position, overcoming the natural deactivation of the pyridine ring.
-
Oxidation: Dissolve nicotinic acid (1.0 eq) in acetic acid. Add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature. Heat to 70°C for 12 hours. Concentrate under reduced pressure to yield nicotinic acid N-oxide.
-
Chlorination: Suspend the N-oxide (1.0 eq) in
(excess, acts as solvent/reagent). -
Catalysis: Add triethylamine (1.0 eq) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 105°C for 2-4 hours. Monitor via TLC/LC-MS for consumption of starting material.
-
Workup: Distill off excess
under vacuum. Pour the residue slowly into crushed ice (hydrolysis of phosphoryl intermediates). Adjust pH to 2.0-2.5 with NaOH. -
Isolation: Filter the precipitated white solid (2-chloronicotinic acid). Recrystallize from water/ethanol.
Protocol B: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
Rationale: This protocol is optimized for library generation, using a water-soluble base and polar solvent to solubilize the free acid.
-
Preparation: In a reaction vial, combine 5-bromonicotinic acid (1.0 mmol), Arylboronic acid (1.2 mmol), and
(3.0 mmol). -
Solvent System: Add DMF:Water (4:1 v/v, 5 mL). Note: Water is essential here to solubilize the inorganic base and facilitate the catalytic cycle.
-
Degassing: Sparge the solution with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add
(5 mol%). Seal the vial immediately. -
Reaction: Heat to 90°C for 16 hours.
-
Purification: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1] The product often precipitates upon acidification.
Medicinal Chemistry Applications & Case Studies
The "Magic Chloro" Effect in Kinase Inhibitors
In the development of kinase inhibitors, the 2-chloronicotinic acid scaffold is frequently fused to form pyrido[2,3-d]pyrimidines . The chlorine atom at the C2 position of the pyridine ring (which becomes C7 in the fused system) often occupies a hydrophobic pocket in the ATP binding site.
-
Case Study: Sorafenib (Nexavar) While Sorafenib itself is a bi-aryl urea, its structure-activity relationship (SAR) relies heavily on the pyridine-2-carboxamide core.[2] The electron-deficient nature of the pyridine ring, enhanced by halogenated precursors during synthesis, is critical for the
-stacking interactions within the VEGFR kinase domain. -
Case Study: Niflumic Acid A classic NSAID, Niflumic acid is synthesized directly from 2-chloronicotinic acid via nucleophilic aromatic substitution (
) with 3-(trifluoromethyl)aniline.
Visualization: SAR Decision Logic
The following decision tree assists chemists in selecting the appropriate halogen modification based on the desired biological outcome.
Caption: Figure 2. Strategic decision tree for halogen selection in nicotinic acid optimization.
References
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]
-
PubChem. (2025).[3][5][6][7][8] 2-Chloronicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Xu, Z., et al. (2014). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, 54(1), 69–78. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 3. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Procedure for amide bond formation with 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust method for amide bond formation using 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid .
The presence of a basic imidazole moiety (pKₐ ~7.0) alongside the carboxylic acid creates a zwitterionic species, leading to significant solubility challenges in standard organic solvents (DCM, THF). Furthermore, the electron-deficient pyridine ring and the steric influence of the 5-bromo substituent require a highly active coupling strategy to ensure conversion.
Chemical Context & Challenges
The substrate 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid presents a unique "push-pull" electronic environment. The pyridine ring is electron-poor, theoretically activating the carboxylic acid. However, the 6-position imidazole (linked via N1) acts as an electron-withdrawing group by induction but can donate electron density via resonance.
Key Synthetic Challenges:
-
Solubility (Zwitterionic Lock): In its neutral form, the molecule exists as an inner salt (imidazolium carboxylate), rendering it insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene.
-
Nucleophilic Competition: The N3 nitrogen of the imidazole ring is basic and nucleophilic. While less reactive than a primary aliphatic amine, it can interfere with activated esters (forming N-acyl imidazoles) or coordinate with metal catalysts.
-
Steric Hindrance: The bulky bromine atom at position 5 creates an "ortho-effect," twisting the carboxylate out of planarity and slowing down nucleophilic attack.
Methodology Selection
To overcome these barriers, we prioritize In-Situ Activation using uronium/aminium salts in polar aprotic solvents.
| Method | Suitability | Rationale |
| Acid Chloride (SOCl₂) | Low | Risk: High probability of forming insoluble hydrochloride salts or self-polymerization via the imidazole nitrogen. Harsh conditions may degrade sensitive amine partners. |
| Carbodiimide (EDC/HOBt) | Medium | Issue: Urea byproducts are difficult to separate from the polar product. Kinetics are often too slow for the sterically hindered 5-bromo system. |
| HATU / DIPEA | High (Gold Standard) | Solution: HATU generates a highly reactive aza-benzotriazole ester, overcoming steric hindrance. The reaction is performed in DMF, solubilizing the zwitterion. |
| T3P (Propylphosphonic Anhydride) | High (Scale-up) | Benefit: Excellent for larger scales (>5g). Low epimerization risk and easy aqueous workup, though slightly slower than HATU. |
Optimized Protocol: The HATU Method (Standard)
Reagents & Stoichiometry[1][2][3][4]
-
Substrate: 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 – 1.2 equiv)
-
Coupling Reagent: HATU (1.2 – 1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv)
-
Note: Excess base is critical to break the zwitterion and keep the amine free.
-
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure
Step 1: Solubilization & Activation [1]
-
Charge a dried reaction vial with 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid (1.0 equiv).
-
Add Anhydrous DMF to achieve a 0.2 M concentration. The suspension will likely remain cloudy.
-
Add DIPEA (2.0 equiv initially).
-
Observation: The mixture should clarify as the zwitterion is disrupted. If it remains turbid, sonicate for 5 minutes.
-
-
Cool the solution to 0 °C (ice bath).
-
Add HATU (1.2 equiv) in one portion.
-
Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Checkpoint: LCMS should show the formation of the Active Ester (M+OBt or M+OAt mass), though this is often transient.
-
Step 2: Coupling
-
Add the Amine Partner (1.2 equiv).
-
Add the remaining DIPEA (1.0 – 2.0 equiv).
-
Stir at RT for 2–16 hours .
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. The starting acid (polar) should disappear, and a less polar product spot should emerge.
-
Step 3: Workup & Isolation
-
Scenario A: Product Precipitates (Ideal)
-
Slowly add Water (3x reaction volume) to the DMF mixture with vigorous stirring.
-
If a solid forms, stir for 20 minutes to granulate.
-
Filter, wash with water and diethyl ether. Dry under vacuum.
-
-
Scenario B: Product is Soluble (Likely for polar amines)
-
Dilute reaction with EtOAc (or 10% IPA/CHCl₃ if very polar).
-
Wash organic layer with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x).
-
Critical Note: Do not use acidic washes (HCl), as the imidazole moiety will protonate and drag the product into the aqueous layer.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Alternative Protocol: T3P (Green/Scale-Up)
Use this method if purification of HATU byproducts (tetramethylurea) proves difficult.
-
Suspend the Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or 2-MeTHF (use DMF as a co-solvent if needed for solubility).
-
Add Pyridine or DIPEA (4.0 equiv).
-
Cool to 0 °C.
-
Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 12–24 hours.
-
Workup: Wash with water and brine. T3P byproducts are water-soluble, simplifying purification.
Visualization of Workflow
Caption: Logical workflow for the HATU-mediated coupling of zwitterionic nicotinic acids.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Steric hindrance from 5-Br. | Heat reaction to 50 °C. Switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher thermal stability. |
| Product in Aqueous Layer | Imidazole protonation. | Ensure aqueous washes are basic (pH > 8). Use 10% MeOH in DCM for extraction. |
| Side Reaction (N-Acyl Imidazole) | Activation of imidazole N3. | This is usually reversible. Add excess amine and heat slightly to drive the trans-amidation to the desired amide. |
| Insoluble Starting Material | Strong zwitterionic lattice. | Use LiCl (0.5 M in DMF) to break up aggregation or switch to DMSO as solvent. |
Safety Information
-
HATU: Potential allergen and irritant. Handling generates tetramethylurea (teratogen). Use in a fume hood.
-
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid: Likely a skin/eye irritant.[2] Avoid inhalation of dust.
-
DIPEA: Flammable and corrosive.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[3] Link
-
Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link
-
Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.[3] Link
-
BenchChem. (2025).[6] 5-Bromonicotinic acid Technical Guide. Retrieved from BenchChem Database. Link
-
Sigma-Aldrich. (2025). Product Specification: 6-(1H-imidazol-1-yl)nicotinic acid. Retrieved from Sigma-Aldrich. Link
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid Intermediates
Introduction: Accelerating the Synthesis of a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance, forming the core structure of a vast array of pharmaceuticals.[1] Among these, derivatives of nicotinic acid, a form of vitamin B3, are crucial intermediates in the synthesis of various bioactive molecules.[2] The target molecule of this guide, 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, is a key structural motif that can be further elaborated to generate novel therapeutic agents. The traditional synthesis of such compounds often involves lengthy reaction times and harsh conditions, leading to lower yields and the formation of undesirable byproducts.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and product purity.[5] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, designed for researchers, scientists, and professionals in the field of drug development.
The Underlying Chemistry: A Microwave-Promoted Nucleophilic Aromatic Substitution
The synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid from 5-Bromo-6-chloronicotinic acid and imidazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the imidazole acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring. The presence of the electron-withdrawing carboxylic acid and bromine atom on the pyridine ring activates the substrate towards nucleophilic attack.[7][8]
Conventional heating methods for SNAr reactions can be sluggish. Microwave irradiation dramatically accelerates this transformation by rapidly and uniformly heating the polar reactants and solvent, leading to a significant increase in the reaction rate.[9] This rapid heating not only shortens the reaction time but can also minimize the formation of side products that may occur during prolonged heating.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative procedure for the microwave-assisted synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid. Disclaimer: This is a starting point protocol and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents:
-
5-Bromo-6-chloronicotinic acid (≥97% purity)
-
Imidazole (≥99% purity)
-
Potassium Carbonate (K2CO3), anhydrous (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8% purity)
-
Ethyl acetate (EtOAc), analytical grade
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Microwave synthesis vials (10 mL) with crimp caps and septa
-
Magnetic stir bars
-
A dedicated laboratory microwave reactor with temperature and pressure sensors[11]
Safety Precautions:
-
Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[11] Do not use a domestic microwave oven.[11] Ensure that the reaction vessels are properly sealed and can withstand the expected pressures and temperatures.[1] Allow the vessel to cool to a safe temperature (typically below 50 °C) before opening.[1]
-
Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Reaction Setup and Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 5-Bromo-6-chloronicotinic acid (e.g., 236 mg, 1.0 mmol).
-
Addition of Reactants: To the vial, add imidazole (e.g., 82 mg, 1.2 mmol, 1.2 equivalents) and anhydrous potassium carbonate (e.g., 276 mg, 2.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (e.g., 4 mL) to the vial.
-
Sealing the Vessel: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these may need optimization):
-
Temperature: 150 °C
-
Time: 20 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50 °C) using the instrument's cooling system before carefully removing it from the microwave cavity.
Work-up and Purification:
-
Quenching and Acidification: Carefully open the vial and transfer the reaction mixture to a beaker containing deionized water (e.g., 20 mL). Acidify the aqueous mixture to a pH of approximately 4-5 with 1M HCl.[12] A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Proposed Reaction Mechanism
Caption: Proposed SNAr reaction mechanism.
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 5-Bromo-6-chloronicotinic acid | The activated pyridine ring is susceptible to nucleophilic attack. |
| Nucleophile | Imidazole | The nitrogen atom of the imidazole ring acts as the nucleophile. |
| Base | Potassium Carbonate (K2CO3) | Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[13] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent with a high dielectric constant, which efficiently absorbs microwave energy and facilitates SNAr reactions. |
| Reactant Ratio | 1 : 1.2 : 2 (Acid : Imidazole : Base) | A slight excess of the nucleophile and a greater excess of the base are often used to ensure complete reaction. |
| Temperature | 150 °C | Higher temperatures, accessible in sealed vessels under microwave irradiation, significantly accelerate the reaction rate.[14] |
| Reaction Time | 20 minutes | Microwave synthesis dramatically reduces reaction times compared to conventional heating.[10] |
| Expected Yield | 60-85% (estimated) | Yields for similar microwave-assisted N-arylation reactions are typically in this range.[15] |
Trustworthiness and Validation: A Self-Validating System
The protocol described is designed to be a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. The final product should be characterized by standard analytical techniques, such as:
-
Melting Point: To assess the purity of the compound.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight of the desired product.
By comparing the analytical data of the synthesized compound with expected values, the success of the synthesis and the purity of the product can be unequivocally confirmed.
Conclusion: A Modern Approach to Heterocyclic Synthesis
The microwave-assisted synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid offers a rapid, efficient, and scalable method for the preparation of this valuable pharmaceutical intermediate.[1] By leveraging the principles of microwave chemistry, researchers can significantly reduce reaction times and improve yields, thereby accelerating the drug discovery and development process. This application note provides a robust starting point for the implementation of this modern synthetic technique in the laboratory.
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
-
Glasnov, T. N., & Kappe, C. O. (2009). ONE-POT MULTICOMPONENT PREPARATION OF TETRAHYDROPYRAZOLOQUINOLINONES AND TETRAHYDROPYRAZOLOQUINAZOLINONES. Organic Syntheses, 86, 252. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved February 14, 2026, from [Link]
-
Gomha, S. M., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(32), 22930-22940. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, April 6). microwave - an effective tool in organic synthesis. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved February 14, 2026, from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1006.
-
Fernandes, D. C., et al. (2021). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 11(60), 38045-38065. [Link]
-
Sharma, P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1039–1105. [Link]
-
Abdel-Aziz, H. A., & Gomha, S. M. (2008). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[12][13]imidazo[2,1-b]quino[4,3-e]-1,3-thiazin-14-one. Zeitschrift für Naturforschung B, 63(7), 825–829. [Link]
- Georgieva, M., & Stoyanov, S. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY PRINCIPLES. Revue Roumaine de Chimie, 65(12), 1145-1157.
- Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Targets in Heterocyclic Systems, 24, 324-378.
- Yılmaz, F., & Menteşe, E. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 435-446.
- Thacker, C. W. (1962). U.S. Patent No. 3,037,987. Washington, DC: U.S.
-
Powers, I. G., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(30), 11762–11769. [Link]
-
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025, March 26). Retrieved February 14, 2026, from [Link]
-
Ishutkina, M. V., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]
-
Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (n.d.). Retrieved February 14, 2026, from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved February 14, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved February 14, 2026, from [Link]
-
JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved February 14, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. znaturforsch.com [znaturforsch.com]
- 4. ajrconline.org [ajrconline.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. benthamscience.com [benthamscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 15. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Executive Summary
The purification of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid presents a unique challenge due to its zwitterionic nature and the "sticky" behavior of the imidazole moiety. Unlike standard organic intermediates, this molecule possesses an acidic carboxylic acid group (
This guide moves beyond generic chromatography advice, focusing on Isoelectric Point (pI) Manipulation and Chemo-selective Washing as the primary purification vectors. These methods are scalable, cost-effective, and superior to standard silica chromatography for this specific class of compounds.
Module 1: The "Sweet Spot" Protocol (Isoelectric Precipitation)
The Problem: Excess imidazole (starting material) is difficult to remove because it streaks on silica and co-elutes with the product in polar mobile phases.
The Solution: Exploit the
Step-by-Step Workflow
-
Dissolution (Basification):
-
Suspend the crude reaction solid in water (10 mL/g).
-
Slowly add 2M NaOH until pH reaches 10–11 .
-
Mechanistic Insight: This deprotonates the carboxylic acid (
) and ensures the imidazole ring is neutral. The molecule becomes highly soluble as an anionic salt.
-
-
Organic Wash (Impurity Scavenging):
-
Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
vol). -
Why? This removes non-polar impurities and any neutral organic byproducts. The target molecule remains in the aqueous phase.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous phase to
. -
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: 4.2 – 4.8 .
-
Observation: A thick white/off-white precipitate should form.
-
Note: Do NOT overshoot to pH < 3.0, or the pyridine/imidazole nitrogens will protonate, forming a soluble cationic salt (
), redissolving your product.
-
-
Isolation:
Visualizing the Workflow
Figure 1: Isoelectric precipitation workflow designed to separate the zwitterionic target from water-soluble imidazole salts.
Module 2: Troubleshooting Specific Impurities
Issue 1: The "Hydrolysis" Ghost (5-Bromo-6-hydroxynicotinic acid)
If your reaction involved
-
Diagnosis: LC-MS shows a peak with Mass = [Target - 66] (Loss of Imidazole + OH).
-
Removal Strategy:
-
The 6-hydroxy impurity is significantly less soluble in organic solvents than the imidazole product.
-
Hot Slurry: Suspend the crude solid in Methanol/Acetonitrile (1:1) . Heat to reflux for 30 minutes.
-
Filter while hot. The 6-hydroxy impurity often remains undissolved or crystallizes out first upon slight cooling.
-
Issue 2: Residual Inorganic Salts (Desalting)
After acid/base manipulation, the product may contain NaCl.
-
Check: Run an elemental analysis or check ash content.
-
Protocol:
-
Option A (Flash): Use a C18 Reverse Phase column. Elute with Water (0.1% Formic Acid)
Acetonitrile. Salts elute in the void volume. -
Option B (Reslurry): Slurry the solid in minimal cold water (just enough to cover). Sonicate for 10 mins. Filter. (Relies on the low water solubility of the zwitterion vs. high solubility of NaCl).
-
Frequently Asked Questions (FAQs)
Q1: Why is my yield low after acidification? A: You likely over-acidified. The zwitterion exists in a narrow pH window. If the pH drops below 3.0, the imidazole nitrogen (and eventually the pyridine nitrogen) protonates, making the molecule a soluble cation.
-
Fix: Back-titrate with dilute NaOH to pH 4.5 until precipitation reappears.
Q2: Can I use silica gel chromatography? A: Not recommended. This compound is highly polar and streaks on normal phase silica. If you must use chromatography, use Reverse Phase (C18) or add a modifier to your silica mobile phase:
-
Mobile Phase: DCM : MeOH : Aqueous Ammonia (90 : 9 : 1). The ammonia suppresses ionization, improving peak shape.
Q3: The product is colored (yellow/brown) but NMR looks pure. A: This is likely trace oxidative coupling of the imidazole or bromide.
-
Fix: Treat the alkaline solution (Step 1 of Module 1) with Activated Carbon for 30 minutes before filtering and acidifying.
Decision Tree: Purity vs. Yield
Use this logic gate to determine your next step based on analytical data.
Figure 2: Troubleshooting decision matrix for common contaminants.
Physicochemical Data Reference
| Parameter | Value (Approx.) | Significance in Purification |
| COOH | ~3.5 - 4.0 | Ionized at pH > 4. Solubilizes molecule in base. |
| Imidazole | ~5.5 - 6.0 | Lower than free imidazole (7.0) due to Pyridine EWG. |
| Isoelectric Point (pI) | 4.2 - 4.8 | Region of minimum solubility (Precipitation zone). |
| Solubility (Water) | High at pH < 2, pH > 9 | Poor at pH 4-5. |
| Solubility (DCM) | Negligible | Good for washing away non-polar impurities.[2] |
References
-
Impurities in Nicotinic Acid Synthesis
- Source: Frontiers in Bioengineering and Biotechnology. "Enzymatic approaches to nicotinic acid synthesis."
- Relevance: Identifies common hydrolysis byproducts and purification challenges in pyridine-3-carboxylic acid deriv
-
URL:[Link]
-
pKa Values of Heterocycles
- Source: Williams, R. (University of Wisconsin-Madison).
- Relevance: Provides foundational pKa data for pyridine (5.2) and imidazole (6.95), supporting the theoretical basis for the pH 4.
-
URL:[Link]
- Source: Sigma-Aldrich Technical Library. "Fundamental of Isoelectric Precipitation.
Sources
Solving solubility issues of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid in organic solvents
Technical Support Center: Solubility Solutions for Zwitterionic Heterocycles Subject: Troubleshooting Solubility of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid Case ID: SOL-Zw-5BrImNic Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Zwitterionic Lock"
You are likely encountering a "brick dust" scenario where 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid remains an insoluble suspension in Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), despite heating or sonication.
The Root Cause: This molecule is not merely a carboxylic acid; it is a polyampholyte .
-
Acidic Domain: The nicotinic acid moiety (COOH, pKa ~3.5).[1]
-
Basic Domain: The imidazole ring (pKa ~7.0) and the pyridine nitrogen.
In the solid state, this molecule exists as a stable Zwitterionic Crystal Lattice (Internal Salt), where the proton from the carboxylic acid has migrated to the imidazole or pyridine nitrogen. This creates strong electrostatic networks (
Part 1: Solvent Selection Decision Tree
Before attempting a protocol, identify your downstream application. The solubilization strategy for an LC-MS sample is chemically incompatible with an amide coupling reaction.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to run a reaction in DCM or Chloroform."
Common Issue: The starting material sits at the bottom of the flask, and the reaction (e.g., amide coupling) is sluggish or fails.
Solution: In-Situ Lipophilization via Silylation You cannot force the zwitterion into DCM. You must temporarily mask the carboxylic acid as a silyl ester. This breaks the zwitterionic lattice and renders the molecule lipophilic.
Protocol:
-
Suspend the 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid (1.0 equiv) in anhydrous DCM.
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv).
-
Why BSA? It is a powerful silylating agent that produces neutral acetamide as a byproduct, which rarely interferes with couplings.
-
-
Heat to reflux for 30–60 minutes.
-
Visual Cue: The suspension should turn into a clear, homogeneous solution as the silyl ester forms.
-
-
Cool to RT and proceed with your reagent addition (e.g., Acid Chloride, HATU, Amine).
-
Note: The silyl ester is reactive; it acts as an activated species or can be displaced by nucleophiles.
-
Scenario B: "I need to dissolve it for biological assay or nucleophilic substitution in DMF/THF."
Common Issue: Low solubility even in DMF leads to heterogeneous reaction kinetics.
Solution: The "Lipophilic Counter-Ion" Method Standard bases like TEA or DIPEA are often insufficient to fully solubilize zwitterions in organic media because the resulting salt (e.g., Triethylammonium carboxylate) is still relatively tight and polar. Use a "greasy" cation.
Protocol:
-
Suspend the compound in THF or MeCN.
-
Add Tetrabutylammonium Hydroxide (TBAOH) (1.0 equiv, usually available as 1M in MeOH/Water) or Tetrabutylammonium Acetate .
-
Sonicate for 5 minutes.
-
Mechanism:[2] The bulky Tetrabutylammonium (
) cation prevents the formation of a tight crystal lattice with the carboxylate, dramatically increasing solubility in organic solvents (Phase Transfer Catalysis principle).
-
Scenario C: "I cannot get a clean NMR spectrum or LC-MS sample."
Common Issue: Broad peaks in DMSO-d6 due to proton exchange; compound crashes out in LC-MS vials.
Solution: HFIP (The "Magic" Solvent) & Acidic Shift Hexafluoroisopropanol (HFIP) is a hydrogen-bond donor that powerfully solvates peptide-like and zwitterionic molecules.
Data Table: Solubility Profile
| Solvent System | Solubility Rating | Application Notes |
|---|---|---|
| DCM | Insoluble (<0.1 mg/mL) | Requires Silylation (Protocol A). |
| MeCN | Poor | Requires TBA salt or heat. |
| DMSO | Moderate (10-20 mg/mL) | Good for storage; high boiling point makes removal hard. |
| HFIP | Excellent (>100 mg/mL) | Best for LC-MS injection prep; disrupts aggregates. |
| MeOH + 1% TFA | Good | Acid protonates the imidazole, breaking zwitterion. |
NMR Protocol: Do not use pure DMSO-d6. Use DMSO-d6 + 1-2 drops of DCl (Deuterium Chloride) or TFA-d . This locks the protonation state (forcing the cationic form), sharpening the peaks and preventing aggregation.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of HFIP for LC-MS? A: You can, but HFIP is superior for zwitterions. DMF often results in "carry-over" on C18 columns because the zwitterion sticks to the stationary phase. HFIP (mixed 1:1 with MeOH) ensures the compound remains solvated until it hits the column gradient.
Q: Will silylation (Method A) interfere with my amide coupling? A: Generally, no. Silyl esters are "activated" carboxylic acids. If you are using a coupling reagent like HATU/EDC, the silyl group is rapidly displaced by the activating agent. If you are making an acid chloride (using SOCl2 or Oxalyl Chloride), the silyl ester reacts faster and cleaner than the free acid.
Q: Why is the melting point so high (>250°C)?
A: This confirms the zwitterionic lattice. The energy required to break the electrostatic bonds (
Part 4: Scientific Mechanism Visualization
The following diagram illustrates the chemical transformation required to move the molecule from the solid phase to the solution phase.
Figure 2: Mechanistic pathway of solubilization via silylation, converting the insoluble zwitterion into a soluble neutral species.
References
-
Solubility of Nicotinic Acid Derivatives
-
HFIP as a Specialty Solvent
-
Silylation Strategies (BSA)
- Title: N,O-Bis(trimethylsilyl)acetamide (BSA).
- Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS).
-
URL:[Link]
- Relevance: Standard protocol for solubilizing amino acids and zwitterions in organic synthesis.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Decarboxylation in Nicotinic Acid Synthesis
This guide serves as a specialized technical support resource for researchers and process chemists working with pyridine-3-carboxylic acid (nicotinic acid) and its derivatives. It addresses the specific challenge of unwanted decarboxylation , a common failure mode driven by the unique electronic properties of the pyridine ring.
Core Directive
Objective: Prevent the loss of the carboxyl group (-COOH) at the C3 position (and related C2/C4 isomers) during synthesis, activation, and workup. Mechanism of Failure: Decarboxylation in pyridine systems is rarely a simple thermal event; it is electrostatically driven by the formation of a zwitterionic intermediate (Hammick intermediate). The protonated ring nitrogen stabilizes the developing negative charge on the ring carbon (ylide formation), facilitating CO₂ loss.[1]
Part 1: Mechanism & Causality (The "Why")
To prevent decarboxylation, you must disrupt the Zwitterion-Ylide Pathway .
-
The Danger Zone (Isoelectric Point): The reaction rate is highest at the isoelectric pH (typically pH 1–3 for these acids), where the concentration of the zwitterion (NH⁺...COO⁻) is maximized.
-
Positional Sensitivity:
-
C2 (Picolinic): Extremely Unstable. The inductive effect of the adjacent N⁺ drastically lowers the activation energy for CO₂ loss.
-
C3 (Nicotinic): Moderately Stable. The negative charge ends up at the meta position, which is less stabilized by the N⁺ than ortho/para positions. However, electron-withdrawing substituents (e.g., -NO₂, -F) or high temperatures can trigger it.
-
C4 (Isonicotinic): Unstable. Similar resonance stabilization to C2.
-
Visualizing the Failure Mode
Caption: The Zwitterion-Ylide pathway. Decarboxylation risk peaks when the molecule exists as a zwitterion, facilitating the release of CO₂ to form a stabilized ylide.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Conditions & Activation
Q: I am synthesizing a nicotinamide derivative using HATU/DIPEA, but I observe significant byproduct formation consistent with decarboxylation. Why?
-
Diagnosis: While HATU is standard, the activation of the carboxylate generates a highly reactive active ester. If the reaction temperature is too high (>0°C during addition) or if the amine addition is delayed, the activated species can degrade.
-
Solution:
-
Temperature Control: Maintain the reaction at 0°C during the activation step (Acid + HATU + Base). Only warm to room temperature after the amine is added.
-
Base Selection: Use DIPEA (Diisopropylethylamine) rather than Pyridine. Pyridine can act as a nucleophile and promote the Hammick mechanism.
-
Order of Addition: Do not premix the acid and coupling reagent for extended periods (>15 mins). Add the amine immediately after activation.
-
Q: My 2-substituted nicotinic acid precursor is decarboxylating during ester hydrolysis (saponification).
-
Diagnosis: You are likely using refluxing aqueous acid or base. High heat + water stabilizes the transition state for decarboxylation, especially for ortho-substituted derivatives.
-
Solution: Switch to Lithium Hydroxide (LiOH) in THF/Water at room temperature .
-
Reasoning: Li⁺ coordinates tightly with the carboxylate, making it less prone to forming the zwitterionic precursor required for decarboxylation. The lower temperature prevents thermal activation.
-
Category 2: Workup & Purification [2][3]
Q: I lose my product during the acidic workup. It seems to vanish.
-
Diagnosis: Acidifying the aqueous layer to pH 3–4 precipitates the product but also places it exactly at its isoelectric point , the maximum rate for decarboxylation.
-
Solution:
-
Avoid pH 1–3: If possible, extract the product as the anion (pH > 5) using an ion-pairing agent, or as the cation (pH < 0) if the substitution pattern allows.
-
Cold Acidification: If you must precipitate at the isoelectric point, perform the acidification at 0°C and filter immediately. Do not let the slurry stir at room temperature.
-
Q: Can I use copper catalysts for cross-coupling on the pyridine ring without losing the carboxyl group?
-
Diagnosis: No. Copper (and silver) salts are classic decarboxylation catalysts (e.g., copper chromite is used specifically to remove carboxyl groups).
-
Solution: Use Palladium (Pd) catalysts for cross-coupling (Suzuki/Buchwald) as they generally do not facilitate decarboxylation under standard conditions. If Cu is required (e.g., Chan-Lam), use a bulky ester protecting group (e.g., tert-butyl) and deprotect only at the final stage.
Part 3: Experimental Protocols
Protocol A: "Safe" Amide Coupling of Labile Nicotinic Acids
Designed to minimize thermal stress and zwitterion formation.
Reagents:
-
Substituted Nicotinic Acid (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
HATU (1.1 equiv)[2]
-
DIPEA (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM (Aprotic solvents destabilize the zwitterion).
Step-by-Step:
-
Dissolution: Dissolve the nicotinic acid derivative in anhydrous DMF/DCM under Nitrogen.
-
Cryo-Cooling: Cool the solution to 0°C (Ice/Water bath). Critical Step.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation: Add HATU in one portion. Stir at 0°C for exactly 10 minutes .
-
Note: Do not exceed 20 minutes activation time.
-
-
Coupling: Add the amine partner dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature naturally and stir until TLC indicates consumption (typically 2–4 hours).
-
Quench: Pour into saturated NaHCO₃ (Keep pH basic). Extract with EtOAc.
Protocol B: Non-Destructive Ester Hydrolysis
For converting nicotinic esters to acids without thermal decarboxylation.
Reagents:
-
Nicotinic Acid Ester (Methyl/Ethyl)
-
LiOH·H₂O (2.0 equiv)
-
Solvent: THF:Water (3:1 ratio)
Step-by-Step:
-
Dissolve the ester in THF. Cool to 0°C .[2]
-
Add a solution of LiOH in water dropwise.
-
Stir at 0°C to 10°C . Monitor by TLC/LCMS.[4] Do not reflux.
-
Workup (The "Cold Trap"):
-
Concentrate THF under vacuum (bath temp < 30°C).
-
Dilute aqueous residue with cold water.
-
Wash with DCM to remove impurities.
-
Acidification: Place the aqueous beaker in an ice bath. Slowly add 1M HCl until pH ~4.
-
Immediate Filtration: Filter the precipitate immediately while cold. Wash with ice-cold water and dry under high vacuum (no heat).
-
Part 4: Data & Decision Support
Relative Stability of Pyridine Carboxylic Acids
| Position | Common Name | Relative Decarboxylation Rate | Risk Level | Primary Mechanism |
| 2-COOH | Picolinic Acid | 100x (Fastest) | 🔴 High | Cyclic Hammick Intermediate |
| 3-COOH | Nicotinic Acid | 1x (Baseline) | 🟡 Moderate | Zwitterion Stabilization |
| 4-COOH | Isonicotinic Acid | ~5x | 🟠 Elevated | Resonance Stabilization |
| 2,3-diCOOH | Quinolinic Acid | 500x | 🔴 Critical | Adjacent group assistance |
Troubleshooting Decision Tree
Caption: Decision logic for diagnosing decarboxylation events based on substrate isomer and reaction parameters.
References
-
Dunn, G. E., et al. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[5] Link[5]
-
Ahadi, E. M., et al. (2021).[6] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Iranian Journal of Pharmaceutical Research. Link
-
Dyson, P., & Hammick, D. L. (1937).[7][8] Experiments on the mechanism of decarboxylation.[1][5][8][9][10][11] Part I. Journal of the Chemical Society.[8] Link[8]
-
Goossen, L. J., et al. (2009).[12] Protodecarboxylation of diversely functionalized aromatic carboxylic acids. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammick Reaction [drugfuture.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Decarboxylation [organic-chemistry.org]
Optimizing temperature and pressure for 6-position substitution reactions
Technical Support Center: 6-Position Heterocyclic Substitution Optimization
Case ID: #SNAr-6POS-OPT Topic: Optimizing Temperature & Pressure for 6-Position Substitution (Purine/Pyrimidine Scaffolds) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Kinetic Balancing Act
Welcome to the Technical Support Center. You are likely accessing this guide because your nucleophilic aromatic substitution (
In drug development, the C6-position is a critical vector for introducing diversity (e.g., 6-aminopurines like Adenosine analogs). The reaction is governed by a strict trade-off: Temperature provides the activation energy to overcome the loss of aromaticity in the transition state, while Pressure (in sealed vessels) allows you to superheat solvents beyond their boiling points and maintain high concentrations of volatile nucleophiles (e.g., ammonia, methylamine).
This guide treats your reaction as a system to be debugged, not just a recipe to be followed.
Module 1: The Knowledge Base (Mechanistic Grounding)
Before troubleshooting, verify your system parameters against the governing mechanism.
The Mechanism: Addition-Elimination (
-
Nucleophilic Attack: The nucleophile attacks C6, breaking aromaticity and placing a negative charge on N1/N3.
-
Intermediate Stabilization: Electron-withdrawing groups (EWGs) or protonated nitrogens stabilize this charge.[1]
-
Elimination: The leaving group (Cl, Br, I) is expelled, restoring aromaticity.
The Variables:
-
Temperature (
): Increases the rate constant ( ).[1] However, excessive promotes hydrolysis (reaction with trace water) and polymerization.[1] -
Pressure (
): Primarily a tool to access "Superheated Solvents."[1] By running in a sealed vessel (autoclave or microwave), you can heat EtOH (bp 78°C) to 120°C.[1] This exponentially increases without solvent loss.[1]
Module 2: Troubleshooting Dashboard
Identify your specific failure mode below to find the corresponding solution.
Issue A: Reaction Stalls (Incomplete Conversion)
-
Symptom: LCMS shows 40% Product, 60% Starting Material (SM) after 24h.
-
Root Cause: The activation energy barrier (
) is too high for the current temperature, or the nucleophile is too bulky (steric hindrance).[1] -
Solution (The "Superheat" Protocol):
-
Step 1: Switch from open reflux to a sealed pressure vessel (microwave or steel bomb).[1]
-
Step 2: Increase temperature to 20-30°C above the solvent's atmospheric boiling point.
-
Why: This increases the kinetic energy of collisions without evaporating the solvent or nucleophile.
-
Reference: Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes for 6-substituted purines by accessing these high-
/high- windows [1].
-
Issue B: The "6-Hydroxy" Impurity (Hydrolysis)
-
Symptom: LCMS shows a peak with Mass = SM - Cl + OH (e.g., Hypoxanthine formation).[1]
-
Root Cause: Competition between your amine nucleophile and water (hydroxide).[1] High
favors hydrolysis if water is present.[1] -
Solution:
-
Step 1: Switch solvent to anhydrous n-Butanol or IPA . Avoid DMF if possible (hygroscopic).[1]
-
Step 2: Add a molecular sieve scavenger or use a bulky base (e.g., DIPEA) instead of hydroxide bases.[1]
-
Step 3: Lower the Temperature. Hydrolysis often has a higher
than aminolysis; reducing (and extending time) can improve selectivity.[1]
-
Issue C: Loss of Regioselectivity (2,6-Dichloropurine)
-
Symptom: Substitution occurring at both C2 and C6, or mixtures of both.[3]
-
Root Cause: Thermodynamic control taking over.[1] C6 is kinetically favored (more electron-deficient), but high
makes the C2 barrier accessible. -
Solution:
-
Step 1: Perform the reaction at 0°C to Room Temperature .
-
Step 2: Control Stoichiometry. Use exactly 1.05 equivalents of nucleophile.
-
Step 3: Avoid pressure/microwave heating for this specific step.
-
Module 3: Visual Logic & Workflows
Diagram 1: The Troubleshooting Logic Tree
Use this decision matrix to determine your next experimental move.
Caption: Diagnostic logic flow for optimizing 6-position
Module 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the "Check" step fails, abort and return to the Troubleshooting Dashboard.
Protocol A: High-Pressure/Temperature (Microwave/Sealed Tube)
Best for: Unreactive amines, steric hindrance, or volatile nucleophiles.
| Parameter | Setting | Notes |
| Solvent | Ethanol or n-Butanol | High dielectric constant (good for MW absorption).[1] |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics. |
| Base | DIPEA (2-3 equiv) | Scavenges HCl byproduct.[1] |
| Temperature | 120°C - 150°C | Warning: Above boiling point. Requires pressure vessel.[1] |
| Pressure | Autogenous (10-15 bar) | Result of heating solvent in sealed space.[1] |
| Time | 10 - 30 min | Monitor closely. |
Step-by-Step:
-
Dissolve 6-chloropurine derivative (1 equiv) in Ethanol (0.5 M).
-
Add amine (1.5 - 2.0 equiv) and DIPEA (2.0 equiv).[1]
-
Seal in a microwave vial or steel pressure bomb.
-
Ramp to 140°C over 2 minutes; hold for 15 minutes.
-
Validation Check: TLC should show complete consumption of SM. If SM remains, add 0.5 equiv amine and heat for 10 more minutes.
Protocol B: Regioselective Substitution (For 2,6-Dichloropurines)
Best for: Selective functionalization of C6 while preserving C2-Cl.
| Parameter | Setting | Notes |
| Solvent | THF or Isopropanol | Avoids high T reflux. |
| Temperature | 0°C to 25°C | Kinetic control is essential.[1] |
| Stoichiometry | 1.05 equiv Nucleophile | Excess leads to double substitution. |
Step-by-Step:
-
Dissolve 2,6-dichloropurine in THF at 0°C.
-
Add nucleophile (amine) dropwise over 10 minutes.
-
Add base (Et3N) last to initiate reaction slowly.[1]
-
Stir at 0°C for 2 hours.
-
Validation Check: LCMS must show Mono-sub (Mass M) vs Bis-sub (Mass M+Nu).[1] If Bis-sub appears, cool to -20°C for repeat.
Module 5: Frequently Asked Questions (FAQ)
Q: Why use n-Butanol instead of Ethanol?
A: n-Butanol boils at 117°C, allowing for higher thermal activation at atmospheric pressure compared to Ethanol (78°C). It is the "Goldilocks" solvent for thermal
Q: Can I use water as a solvent? A: Yes, but it requires careful pH control. Using a polymeric additive like HPMC (Hydroxypropyl methylcellulose) in water can create a "micro-reactor" environment that favors the organic reaction over hydrolysis, often known as "on-water" conditions [3].
Q: My nucleophile is a gas (Methylamine). How do I handle this?
A: This is the primary use case for Pressure . Use a commercially available solution of Methylamine in THF or EtOH, but run the reaction in a sealed steel vessel or microwave vial. This keeps the methylamine in the liquid phase at the necessary reaction temperature (
References
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Source: SciELO (Journal of the Brazilian Chemical Society).[1] URL:[Link][1][4][5][6]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: Beilstein Journal of Organic Chemistry. URL:[Link][1]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. (Context on C6 vs N7 reactivity). Source: National Institutes of Health (PMC).[1] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. scielo.br [scielo.br]
- 5. CN100549013C - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. Synthesis of Some Biologically Active Halogenopurines -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Validation & Comparative
1H NMR chemical shifts interpretation for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
This guide provides an in-depth technical analysis of the
Executive Summary & Structural Logic
This molecule presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyridine core, the electron-rich (but inductively withdrawing) imidazole substituent, and the ionizable carboxylic acid.
-
Core Scaffold: Nicotinic acid (Pyridine-3-carboxylic acid).
-
Substituents: Bromine (C5) and Imidazole (N-linked at C6).
-
Key Analytical Challenge: Distinguishing the product from the starting material (5-bromo-6-chloronicotinic acid) and resolving the zwitterionic broadening often seen in heteroaromatic amino-acids.
Structural Numbering Reference
For this guide, the IUPAC numbering for the pyridine ring is used:
-
N1: Pyridine Nitrogen
-
C2: Position between N and COOH
-
C3: Carboxylic acid attachment
-
C4: Position between COOH and Br
-
C5: Bromine attachment
-
C6: Imidazole attachment
Experimental Protocol (Self-Validating System)
To ensure reproducible data, follow this specific protocol designed to mitigate solubility and zwitterionic issues.
Sample Preparation[1][2][3][4]
-
Solvent Selection: DMSO-d
is the mandatory primary solvent.-
Reasoning: The compound is sparingly soluble in CDCl
. Methanol-d (MeOD) causes the loss of the acidic proton and may induce exchange broadening of the imidazole H2'.
-
-
Concentration: Prepare a 5–10 mg/mL solution.
-
Note: Higher concentrations may lead to stacking effects (concentration-dependent shifts), particularly for the Imidazole-H2' proton.
-
-
The "Acid Spike" Validation (Critical Step):
-
Run the initial spectrum in neat DMSO-d
. -
Validation: If imidazole peaks are broad or undefined, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or DCl.
-
Mechanism:[1][2][3][4][5][6] This breaks the intermolecular zwitterionic network (COO
... H-Imidazole), sharpening the aromatic signals and shifting the imidazole peaks downfield.
-
Spectral Analysis & Assignment
Table 1: Representative Chemical Shifts (DMSO-d , 400 MHz)
Values are derived from substituent chemical shift (SCS) principles and analogous N-arylimidazole scaffolds.
| Proton (Assignment) | Shift ( | Multiplicity | Structural Insight | |
| COOH | 13.0 – 14.0 | Broad Singlet | - | Often invisible if wet; very broad due to H-bonding. |
| Pyridine H-2 | 8.85 – 9.05 | Doublet (d) | Most deshielded aromatic proton. Alpha to N, Beta to COOH. | |
| Pyridine H-4 | 8.50 – 8.65 | Doublet (d) | Deshielded by ortho-Br and ortho-COOH. | |
| Imidazole H-2' | 8.20 – 8.40 | Singlet (s) | - | Diagnostic Peak. N-CH-N environment. Highly sensitive to pH. |
| Imidazole H-5' | 7.70 – 7.90 | Broad s/d | Alpha to N3. Often overlaps with other aromatics. | |
| Imidazole H-4' | 7.10 – 7.30 | Broad s/d | Beta to N3. Most shielded aromatic proton. |
Detailed Mechanistic Interpretation
1. The Pyridine Region (8.5 – 9.1 ppm)
The pyridine protons (H2 and H4) appear as a pair of doublets with a characteristic meta-coupling constant (
-
H2 (Proton at C2): This is the most downfield signal (excluding COOH). It sits between the pyridine nitrogen (anisotropy + induction) and the carboxylic acid (anisotropy + induction).
-
H4 (Proton at C4): Slightly upfield from H2. It is "sandwiched" between the withdrawing Carboxyl group and the Bromine atom. The Bromine exerts a deshielding effect, but less than the pyridine nitrogen.
2. The Imidazole "Fingerprint" (7.1 – 8.4 ppm)
The introduction of the imidazole ring is the primary confirmation of reaction success.
-
H2' (N-CH-N): This proton is unique. It is extremely acidic for a C-H bond. In DMSO, it appears as a sharp singlet around 8.3 ppm. Warning: In the presence of trace water or base, this proton can exchange or broaden significantly.
-
H4' vs H5': H5' is closer to the N3 nitrogen and is typically more deshielded (~7.8 ppm) than H4' (~7.2 ppm). These often appear as broad singlets due to unresolved cross-ring coupling.
Comparative Analysis: Product vs. Alternatives
Scenario A: Reaction Monitoring (SnAr Reaction)
Reaction: 5-Bromo-6-chloronicotinic acid + Imidazole
| Feature | Starting Material (5-Br-6-Cl-Nicotinic Acid) | Product (5-Br-6-Imidazolyl-Nicotinic Acid) |
| Pyridine H2 | ~8.90 ppm (d) | ~8.95 ppm (d) (Minimal shift) |
| Pyridine H4 | ~8.55 ppm (d) | ~8.60 ppm (d) (Minimal shift) |
| Region 7.0–8.5 | Empty (Clean baseline) | 3 New Peaks (Imidazole H2', H4', H5') |
| Solubility | Soluble in organic bases | Lower solubility (Zwitterionic tendency) |
Conclusion: The appearance of the three imidazole peaks in the 7.0–8.5 ppm region is the definitive proof of conversion. The pyridine shifts themselves change very little because the Cl
Scenario B: Solvent Comparison (DMSO-d vs. MeOD)
Researchers often switch to Methanol-d
-
DMSO-d
: Shows COOH (sometimes) and distinct Imidazole H2'. Sharp peaks. -
MeOD: COOH proton exchanges (disappears). Imidazole H2' often exchanges or shifts significantly upfield due to H-bonding with solvent. Avoid MeOD for structural confirmation if possible.
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Tree
This decision tree guides the assignment of protons based on multiplicity and chemical shift zones.
Caption: Logic flow for distinguishing Pyridine core protons from the Imidazole substituent based on shift and multiplicity.
Diagram 2: Reaction Monitoring Workflow
Caption: Step-by-step decision process for confirming the SnAr reaction success via NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Substituent Chemical Shift principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Nicotinic acid and Imidazole baseline shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Reference for solvent residual peaks in DMSO-d6).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for heteroaromatic coupling constants).
Sources
- 1. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. PHASE 3 – New Drug Approvals [approvals121.rssing.com]
- 3. mdpi.com [mdpi.com]
- 4. jscholaronline.org [jscholaronline.org]
- 5. US8138350B2 - Nâ²-cyano-N-halogenalkylimidamide derivatives - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Elemental Analysis Standards for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
Executive Summary: The Validation Challenge
In the development of kinase inhibitors and pharmaceutical intermediates, 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid (Formula: C
This guide objectively compares the performance of three analytical methodologies for validating this compound: Automated Flash Combustion (CHN) , Schöniger Flask Combustion (Titration) , and Combustion Ion Chromatography (CIC) . We establish the "Gold Standard" workflow required to meet the rigorous
Chemical Identity & Theoretical Standards
Before evaluating experimental methods, we must establish the theoretical baseline. For a reference standard of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, the elemental composition is strict. Any deviation suggests impurities (e.g., inorganic salts) or solvates (e.g., hydrates).
Table 1: Theoretical Elemental Composition (MW: 268.07 g/mol )
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 9 | 108.099 | 40.32% | 39.92% – 40.72% |
| Hydrogen (H) | 6 | 6.048 | 2.26% | 1.86% – 2.66% |
| Nitrogen (N) | 3 | 42.021 | 15.68% | 15.28% – 16.08% |
| Bromine (Br) | 1 | 79.904 | 29.81% | 29.41% – 30.21% |
| Oxygen (O) | 2 | 31.998 | 11.94% | Calculated by difference |
Critical Insight: The high bromine content (~30%) significantly dilutes the carbon signal. A standard CHN analyzer calibrated for simple organics (like acetanilide) may drift when analyzing this compound unless a halogen-resistant calibration standard (e.g., o-bromobenzoic acid) is used.
Methodological Comparison: Selecting the Right Standard
We compared three primary methodologies for determining the purity of this compound.
Method A: Automated Flash Combustion (CHN)
The Industry Workhorse
-
Mechanism: Sample is combusted at >950°C in an oxygen-enriched helium stream. Gases (CO
, H O, N ) are separated via GC or adsorption columns. -
Pros: High throughput, automated, requires minimal sample (<2 mg).
-
Cons for this Product: High risk of Bromine Interference . Free bromine gas (Br
) generated during combustion can co-elute with water or poison the reduction copper, leading to artificially high Nitrogen values or tailing signals. -
Verdict: Acceptable only with modification. Must use a dedicated halogen trap (silver wool) in the combustion tube.
Method B: Schöniger Flask Combustion + Potentiometric Titration
The Classical "Gold Standard" for Halogens
-
Mechanism: Sample is burned in a closed oxygen-filled flask containing an absorbing solution (e.g., KOH/H
O ). The resulting bromide ions are titrated with AgNO . -
Pros: Eliminates matrix interference; direct measurement of Bromine.
-
Cons: Labor-intensive; operator-dependent precision; requires larger sample mass (~10-20 mg).
-
Verdict: Essential for Br validation. This is the reference method to cross-validate automated results.
Method C: Combustion Ion Chromatography (CIC)
The Modern High-Sensitivity Alternative
-
Mechanism: Automated combustion followed by absorption of gases into an aqueous solution, which is then injected into an Ion Chromatograph.[1]
-
Pros: Can detect Fluorine, Chlorine, Bromine, and Sulfur simultaneously; distinguishes between ionic halides and covalently bound halogens.
-
Cons: Higher equipment cost; complex setup.
-
Verdict: Best for Trace Impurity Analysis. Ideal if you suspect contamination with other halogens (e.g., Cl from synthesis reagents).
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, we recommend a Hybrid Protocol : Use Method A for C/H/N and Method B for Br.
Protocol 1: Modified CHN Analysis (for C, H, N)
Objective: Accurate determination of organic framework without halogen interference.
-
Preparation: Dry the sample of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid at 60°C under vacuum for 4 hours. Imidazole derivatives are hygroscopic; moisture is the #1 cause of EA failure.
-
Instrument Setup:
-
Combustion Temp: 980°C (ensure complete burn of the imidazole ring).
-
Reduction Temp: 650°C.
-
Trap: Insert a Silver Wool plug (20mm) at the exit of the combustion zone. This chemically traps Br
as AgBr, preventing it from entering the detector.
-
-
Calibration: Use 5-Bromonicotinic acid (commercial standard) or o-bromobenzoic acid as the K-factor standard. Do not use acetanilide, as it lacks the halogen matrix effect.
-
Acceptance: Run triplicates. RSD must be <0.2%.
Protocol 2: Schöniger Flask Analysis (for Br)
Objective: Absolute quantification of Bromine content.
-
Combustion: Weigh 15.0 mg of sample onto ash-free paper. Place in a Pt-basket within a 500mL Schöniger flask filled with O
and 10 mL of 1M KOH + 3 drops H O . Ignite. -
Absorption: Shake vigorously for 2 minutes. Let stand for 30 minutes to ensure complete reduction of bromates to bromide.
-
Titration:
-
Acidify solution with HNO
. -
Titrate with 0.01M AgNO
using a silver electrode (potentiometric endpoint).
-
-
Calculation:
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating this specific compound, ensuring no interference compromises the data.
Caption: Analytical workflow separating Carbon/Nitrogen determination from Bromine quantification to eliminate halogen interference.
Data Interpretation & Troubleshooting
When analyzing 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, "Fail" results often indicate specific chemical issues rather than instrument failure.
| Observation | Likely Cause | Corrective Action |
| High %C, Low %Br | Incomplete combustion of the imidazole ring. | Increase O |
| High %N | Bromine interference (Br | Replace Silver Wool trap; check reduction tube. |
| High %H | Hygroscopic moisture (Water). | Re-dry sample; calculate theoretical values for Monohydrate. |
| Low %Br | Volatilization before titration. | Ensure flask is sealed tight during combustion; increase absorption time. |
The Solvate Check
If results consistently deviate, calculate the theoretical values for the Monohydrate (C
-
New MW: 286.09 g/mol
-
New %C: 37.78% (vs 40.32%)
-
New %Br: 27.93% (vs 29.81%) If your experimental data matches these lower values, your standard is a hydrate.
References
-
International Conference on Harmonisation (ICH). (2014). Guideline Q3D: Elemental Impurities. [Link]
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Classic Method Reference).
-
PubChem. (2025).[2][3] 5-Bromonicotinic acid Compound Summary. National Library of Medicine. [Link]
Sources
A Researcher's Guide to Validating Regioisomeric Purity in Imidazole-Nicotinic Acid Synthesis
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The reaction between an imidazole and a substituted nicotinic acid, a common scaffold in medicinal chemistry, presents a classic challenge: the potential for forming multiple regioisomers. The precise point of attachment on the imidazole ring—be it N-1 or N-3 (which are often in equilibrium) leading to a 1-substituted isomer, or a C-H activation leading to C-2, C-4, or C-5 substituted isomers—profoundly impacts the molecule's three-dimensional structure, its biological activity, and its safety profile. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of modern analytical techniques for the definitive structural elucidation of regioisomers in imidazole-nicotinic acid synthesis. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights to ensure your protocols are self-validating.
The Challenge: Regioisomerism in Imidazole-Nicotinic Acid Synthesis
The reaction of a generic 4-halonicotinic acid with imidazole can theoretically yield several isomers. For the purpose of this guide, we will focus on the common challenge of distinguishing between the N-1 and N-4 substituted regioisomers of 4-(1H-imidazolyl)nicotinic acid. While chromatographic methods like HPLC and TLC can separate these isomers, they do not inherently identify them.[1][2] Spectroscopic and crystallographic techniques are essential for definitive structural assignment.
Below is a logical workflow for tackling this analytical problem, which will form the structure of this guide.
Caption: Workflow for Synthesis, Separation, and Structural Validation of Regioisomers.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing isomers in solution.[3] While simple 1D NMR provides initial clues, 2D NMR techniques are indispensable for making a definitive assignment.
Foundational Analysis: 1D NMR (¹H and ¹³C)
One-dimensional NMR spectra are the first step in structural analysis.[4] They provide information on the chemical environment and connectivity of protons and carbons. However, for regioisomers, the differences in 1D spectra can be subtle, making unambiguous assignment challenging without further evidence.
Hypothetical ¹H and ¹³C NMR Data for Isolated Isomers
| Isomer | Key ¹H Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆ |
| Isomer A (Hypothesized N-1) | 9.10 (s, 1H, H2'), 8.80 (d, 1H, H2), 8.35 (s, 1H, H5'), 7.80 (d, 1H, H6), 7.75 (s, 1H, H4') | 165.5 (COOH), 152.0 (C2), 150.5 (C6), 145.0 (C4), 138.0 (C2'), 130.0 (C5), 121.0 (C4'), 118.0 (C5') |
| Isomer B (Hypothesized N-4) | 8.95 (s, 1H, H2), 8.75 (d, 1H, H6), 8.20 (s, 1H, H2'), 7.90 (s, 1H, H5'), 7.60 (d, 1H, H5) | 166.0 (COOH), 153.0 (C6), 151.0 (C2), 140.0 (C4), 136.0 (C2'), 128.0 (C5), 125.0 (C4'), 115.0 (C5') |
Note: Prime (') notation refers to the imidazole ring protons/carbons.
While there are clear differences, assigning these to a specific isomer based solely on predicted chemical shifts is unreliable. We must establish connectivity through 2D NMR.
Definitive Connectivity: 2D Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the cornerstone of constitutional isomer differentiation. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH), effectively mapping the carbon skeleton.[1][5]
The Causality Behind Using HMBC: The key to distinguishing the N-1 and N-4 isomers lies in identifying a long-range correlation that is unique to one isomer. For the N-1 isomer, the H2' and H5' protons of the imidazole ring are three bonds away from the C4 carbon of the nicotinic acid ring. Conversely, for the N-4 isomer, the H2' and H5' protons are too distant to show a correlation to C4, but the H5' proton is three bonds away from C4. The most telling correlation, however, is from the nicotinic acid protons to the imidazole carbons. The H5 proton on the nicotinic acid ring will show a ³J_CH correlation to C4' in the N-4 isomer, a correlation that is impossible in the N-1 isomer (a five-bond separation).
Caption: Diagnostic HMBC correlations for regioisomer identification.
Expected HMBC Correlations
| Isomer | Diagnostic Correlation | Rationale |
| Isomer A (Confirmed N-1) | H5 (Nicotinic) ↔ C5' (Imidazole) | A clear ³J correlation exists between the H5 proton and the C5' carbon across the C4-N1 bond. |
| Isomer B (Confirmed N-4) | H5 (Nicotinic) ↔ C4' (Imidazole) | A clear ³J correlation exists between the H5 proton and the C4' carbon across the C4-C4' bond. |
Experimental Protocol: Gradient Enhanced HMBC
-
Sample Preparation: Dissolve 5-10 mg of the isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Parameter Setup (Bruker Example):
-
Load a standard gradient-enhanced HMBC parameter set (e.g., hmbclpndqf).[8]
-
Set the ¹H spectral width and offset from the 1D spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
The long-range coupling delay (d6) is optimized for a J value. A typical value is 8 Hz (cnst13=8), which is a good compromise for detecting ²J_CH and ³J_CH correlations.[8]
-
Set the number of scans (ns) and increments (ni or td1) based on sample concentration. A typical starting point is ns=8 and ni=256.
-
-
Acquisition & Processing:
-
Start the acquisition (zg).
-
Process the data using a sine-bell window function and perform a 2D Fourier transform (xfb). The magnitude mode spectrum does not require phase correction.[8]
-
Spatial Proximity Confirmation: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
While HMBC confirms through-bond connectivity, NOESY provides information about through-space proximity (typically < 5 Å).[9][10] This is a powerful secondary validation method.
The Causality Behind Using NOESY: For the N-1 isomer, the H2' proton of the imidazole ring is spatially close to the H5 proton of the nicotinic acid ring. For the N-4 isomer, the H5' proton of the imidazole ring is in close proximity to the H5 proton of the nicotinic acid ring. Observing one of these correlations, and the absence of the other, provides compelling evidence for a specific regioisomeric structure.
Expected NOESY Correlations
| Isomer | Diagnostic Correlation | Rationale |
| Isomer A (Confirmed N-1) | H5 (Nicotinic) ↔ H2' (Imidazole) | These two protons are spatially close due to the geometry around the C4-N1 bond. |
| Isomer B (Confirmed N-4) | H5 (Nicotinic) ↔ H5' (Imidazole) | These two protons are spatially close due to the geometry around the C4-C4' bond. |
Experimental Protocol: 2D NOESY (Phase-Sensitive)
-
Sample Preparation: Use the same sample as for the HMBC experiment. It is beneficial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[11]
-
Instrument Setup:
-
Use the same lock, shim, and 1D proton parameters as before.
-
Tune the ¹H channel.
-
-
Parameter Setup (Bruker Example):
-
Load a standard phase-sensitive NOESY parameter set (e.g., noesyphsw).[12]
-
Set the ¹H spectral width and offset for both dimensions.
-
The most critical parameter is the mixing time (d8). For small molecules (< 700 Da), a longer mixing time of 0.5-1.0 seconds is typically required to build up the NOE. Start with d8=0.8 s.[11][13]
-
Set ns to a multiple of 8 or 16 for proper phase cycling and set ni to at least 256 for good resolution in the indirect dimension.
-
-
Acquisition & Processing:
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, absolute structural determination is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the ultimate arbiter.[15] This technique provides a three-dimensional map of electron density in a single crystal, revealing the precise spatial arrangement of every atom.
The Causality Behind Using X-ray Crystallography: Unlike NMR, which infers structure from magnetic properties in solution, X-ray diffraction directly images the molecule in the solid state. This eliminates any ambiguity related to signal overlap, complex coupling patterns, or conformational averaging. The result is not an interpretation, but a direct visualization of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
High-purity material is essential. The isolated isomer should be purified by recrystallization or chromatography until homogenous.
-
Slow evaporation is a common technique for small organic molecules. Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, methanol/water) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.[2]
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting:
-
A suitable crystal should be a single, non-twinned specimen, transparent, and without cracks, typically 0.1-0.3 mm in its largest dimension.[15]
-
The crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and damage from the X-ray beam.
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is "refined" to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, highly precise 3D structure.
-
Conclusion: A Multi-faceted Approach to Certainty
Validating the structure of regioisomers in imidazole-nicotinic acid synthesis is a critical task that demands a rigorous and multi-faceted analytical approach. While 1D NMR provides the initial overview, it is the strategic application of 2D NMR techniques—specifically HMBC for through-bond connectivity and NOESY for through-space proximity—that allows for a confident structural assignment in the solution state. Each experiment provides a unique and complementary piece of the structural puzzle. For absolute, irrefutable proof of structure, particularly for regulatory submissions or the establishment of reference standards, single-crystal X-ray crystallography remains the gold standard. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the scientific integrity of their work and the quality of the molecules they develop.
References
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Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]
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Indiana University NMR Facility. (n.d.). 1D Selective NOESY / ROESY for Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Scientific Diagram]. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]
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UCSB Department of Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]
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University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
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Glusker, J. P. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]
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Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]
-
Indiana University NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
The University of Chicago, Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]
-
Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Bruker BioSpin. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. Retrieved from [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]
-
Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]
-
University of Alberta, EAS X-Ray Diffraction Laboratory. (n.d.). Sample Preparation. Retrieved from [Link]
-
Mitu, F., et al. (2022). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation spectrum (HMBC) of regioisomer 5c′. [Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). 1h-nmr (A) and 13c-nmr (B) of end product. [Scientific Diagram]. Retrieved from [Link]
- Gungor, T., et al. (2021). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. Journal of Molecular Structure, 1243, 130811.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
How to NMR. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Retrieved from [Link]
-
van der Waals, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. Retrieved from [Link]
-
Kowalewski, J., & Larsson, K. M. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. PMC. Retrieved from [Link]
- Claridge, T. D. W. (2009). Chapter 8 – Correlations through space: The nuclear Overhauser effect. In High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
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A Comparative Guide to Establishing Quality Control Reference Standards for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides a comprehensive framework for establishing quality control (QC) reference standards for the novel compound 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid. Given the absence of established pharmacopeial monographs for this specific molecule, this document synthesizes best practices and draws logical comparisons with well-characterized analogous compounds, such as nicotinic acid, to propose a robust QC strategy.
The Critical Role of a Reference Standard
A primary reference standard is a highly characterized and pure material that serves as a benchmark for confirming the identity, purity, and strength of a substance. For a novel compound like 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, the initial batch synthesized with the highest achievable purity becomes the de facto primary reference standard. All subsequent batches are then qualified against this standard.
The establishment of a comprehensive quality control paradigm is not merely a regulatory formality but a scientific necessity to ensure the reliability and reproducibility of experimental data, from early-stage research to clinical development. The presence of unidentified impurities can significantly impact biological activity, toxicity, and stability.[1][2][3]
Characterization of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
A thorough characterization of the primary reference standard is the foundational step. This involves a battery of analytical techniques to confirm its chemical structure and assess its purity.
Structural Elucidation
The definitive structure of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid must be unequivocally confirmed. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectrum of the reference standard serves as the definitive fingerprint for identity confirmation.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that further corroborate the structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should align with the theoretical values for the molecular formula C₉H₅BrN₄O₂.
Purity Assessment
Purity is not an absolute value but is intrinsically linked to the analytical method used for its determination.[4] Therefore, a multi-pronged approach is necessary to create a comprehensive impurity profile.
Caption: Workflow for impurity profiling of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
Comparative Analysis: Proposed QC Tests and Acceptance Criteria
The following table outlines a proposed set of quality control tests for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, with a comparative look at the established standards for a related compound, Nicotinic Acid (Vitamin B3). This comparison provides a logical starting point for setting meaningful specifications.
| Parameter | Proposed Method for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid | Typical Acceptance Criteria | Comparison with Nicotinic Acid Reference Standard |
| Appearance | Visual Inspection | White to off-white crystalline powder | Similar; typically a white crystalline powder.[5][6] |
| Identification | ¹H NMR, IR | Spectrum conforms to the reference standard | Conforms to the structure of nicotinic acid.[6] |
| Assay (Purity) | HPLC-UV (e.g., at 270 nm) | ≥ 98.0% | Typically ≥ 99.5% by titration.[5][6] |
| Individual Impurity | HPLC-UV | ≤ 0.1% | Pharmacopeial limits for specified impurities are defined.[7][8] |
| Total Impurities | HPLC-UV | ≤ 1.0% | Sum of impurities is controlled. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Varies; can be a specification. |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | Meets pharmacopeial limits. |
| Sulphated Ash | USP <281> | ≤ 0.1% | Typically ≤ 0.1%.[6] |
| Heavy Metals | USP <231> or ICP-MS | ≤ 20 ppm | Typically ≤ 20 ppm.[6] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic molecules, offering high resolution and sensitivity for separating the main compound from its impurities.[9][10]
Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Quantitative ¹H NMR (qNMR) for Purity Assessment
Rationale: qNMR is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of protons, independent of the chemical structure. It requires a certified internal standard.[4]
Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Impurity Profiling: A Comparative Approach
Impurity profiling involves the detection, identification, and quantification of impurities in a drug substance.[1][11] For 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products.
Logical Flow for Impurity Identification and Control
Caption: A systematic approach to managing impurities in 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
By comparing the impurity profile of a new batch to that of the established reference standard, one can ensure batch-to-batch consistency. Any new impurity peak exceeding the identification threshold (typically 0.1% as per ICH guidelines) would require structural elucidation.
Conclusion
Establishing a robust quality control framework for a novel compound like 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a meticulous process that relies on a combination of orthogonal analytical techniques. By leveraging established principles of pharmaceutical analysis and drawing logical comparisons with well-understood molecules like nicotinic acid, a scientifically sound and defensible set of reference standards can be developed. This ensures the quality, safety, and efficacy of the material as it progresses through the research and development pipeline.
References
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- ChemScene. (n.d.). Certificate of Analysis - 2-Bromo-4-nitroimidazole.
- IndiaMART. (n.d.). 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard: AR,LR.
- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-6-hydroxynicotinic Acid 41668-13-7.
- PhytoTech Labs. (2021). CERTIFICATE OF ANALYSIS - Nicotinic Acid.
- ECHEMI. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID Formula - 41668-13-7.
- J. Baqai Med. Univ. (n.d.). Analytical Methods for Nicotinamide.
- Sigma-Aldrich. (n.d.). Nicotinic acid analytical standard.
- Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Asian Journal of Pharmaceutical Research and Development. (2022). Impurity Profiling: A Review.
- In-specs. (n.d.). Certificate of Analysis - Nicotinic acid.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). NICOTINIC ACID CRS.
- CPAchem. (n.d.). Nicotinic Acid.
- Sigma-Aldrich. (n.d.). Nicotinic acid EP Reference Standard.
- LGC Standards. (n.d.). Nicotinic acid.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
- Hovione. (n.d.). Analytical Methods for Faster Time to Market.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Scilit. (1967). Rapid spectrophotometric assay for nicotinic acid.
- Axios Research. (n.d.). Nicotinic Acid Impurity 1.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical research and development. By understanding its spectral properties, researchers can establish robust analytical methods for quantification, purity assessment, and formulation studies. This document compares its expected spectral features with those of its parent scaffold, nicotinic acid, and other relevant precursors, providing the theoretical basis for these properties and a detailed experimental protocol for their verification.
Introduction: The Importance of UV-Vis Spectroscopy in Drug Molecule Characterization
In the landscape of drug discovery and development, the structural and physicochemical characterization of novel chemical entities is paramount. 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a substituted pyridinemonocarboxylic acid with functional groups that suggest potential applications as a bioactive molecule. UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic structure of a molecule.[1] By measuring the absorption of UV and visible light, we can identify the wavelengths of maximum absorbance (λmax), which are directly related to the electronic transitions within the molecule's chromophores.[1]
This guide serves as a technical resource for scientists, offering a predictive analysis of the UV-Vis spectrum of this specific compound, a comparison with structurally related molecules, and a validated protocol for experimental determination.
Theoretical Background: Electronic Transitions in a Substituted Nicotinic Acid Scaffold
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.[2] The structure of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid contains multiple chromophores and auxochromes that collectively determine its spectral signature.
-
Pyridine Ring: The core nicotinic acid structure is based on a pyridine ring, an aromatic heterocycle. Like benzene, it undergoes π→π* transitions, but the presence of the nitrogen atom also introduces a lone pair of non-bonding electrons (n-electrons), allowing for a lower energy n→π* transition.[2][3]
-
Imidazole Ring: The imidazole substituent is itself a heterocyclic aromatic compound and a chromophore. It exhibits a characteristic strong π→π* absorption peak typically between 209-217 nm and a much weaker n→π* transition around 275 nm.[4][5][6]
-
Substituent Effects: The bromine atom and the imidazolyl group significantly modulate the electronic properties of the parent nicotinic acid ring.
-
Bromo Group: As a halogen, bromine acts as an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects. Its presence is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands of aromatic rings.[3][7]
-
Imidazolyl Group: This group extends the conjugated π-system of the molecule. This extension of conjugation is a primary factor in causing a significant bathochromic shift, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Therefore, we can predict that the spectrum of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid will be more complex and shifted to longer wavelengths compared to unsubstituted nicotinic acid.
Comparative Spectral Analysis
Direct experimental data for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is not widely published. However, we can construct a scientifically-grounded comparison based on the known spectra of its constituent parts. Nicotinic acid in a dilute acid solution exhibits two main absorption peaks at approximately 213 nm and 261 nm.[8]
The introduction of the bromo- and imidazolyl- substituents is expected to cause a bathochromic shift in these peaks. The extension of the conjugated system by the imidazole ring is likely to be the dominant effect.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax)
| Compound | Solvent (0.1 M HCl) | Key Chromophore(s) | λmax 1 (nm) | λmax 2 (nm) | Reference(s) |
| Nicotinic Acid | 0.1 M HCl | Pyridine-3-carboxylic acid | ~ 213 | ~ 261 | [8][9] |
| Imidazole | Aqueous | Imidazole ring | ~ 209 | ~ 275 (weak) | [4][5] |
| 3-Bromopyridine | Ethanol | Brominated Pyridine ring | ~ 265 | - | Inferred from data on substituted pyridines[3][7] |
| 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid | 0.1 M HCl | Substituted Pyridine, Imidazole | ~ 225-235 (Predicted) | ~ 280-295 (Predicted) | Predicted based on substituent effects |
Discussion of Spectral Shifts:
-
λmax 1: The peak around 213 nm in nicotinic acid is a high-energy π→π* transition. The combined electronic effects of the substituents are predicted to shift this peak bathochromically into the 225-235 nm range.
-
λmax 2: The peak at 261 nm in nicotinic acid is a lower-energy π→π* transition. This band is expected to undergo a more significant bathochromic shift due to the extended conjugation from the imidazole ring, moving it into the 280-295 nm range. This region may also overlap with the inherent n→π* transition from the imidazole ring.[4]
Solvatochromic Effects:
The position of UV-Vis absorption bands can be sensitive to the solvent used.[10][11] For a molecule like this, changing the solvent from polar protic (e.g., ethanol, water) to non-polar aprotic (e.g., hexane, cyclohexane) can reveal information about the nature of the electronic transitions.
-
π→π transitions:* These bands typically undergo a small bathochromic (red) shift as solvent polarity increases.
-
n→π transitions:* These bands exhibit a characteristic hypsochromic (blue) shift in polar, hydrogen-bonding solvents.[3] This is because the solvent molecules can stabilize the non-bonding electrons in the ground state, increasing the energy required for the transition.
Therefore, running spectra in both a non-polar solvent like isooctane and a polar solvent like ethanol could help to distinguish and confirm the n→π* contributions to the spectrum.[3][7]
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, self-validating workflow for obtaining the UV-Vis absorption spectrum of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
A. Materials and Equipment:
-
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid (analyte)
-
Spectroscopic grade solvent (e.g., Ethanol, Methanol, or 0.1 M HCl)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
A matched pair of 1 cm path length quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
B. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the analyte.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of ~100 µg/mL. Causality: Using Class A volumetric ware ensures the accuracy of the concentration, which is critical for any subsequent quantitative analysis based on the Beer-Lambert law.[1]
-
-
Working Solution Preparation:
-
Pipette an appropriate volume of the stock solution into a new volumetric flask (e.g., 5 mL of stock into a 50 mL flask for a 10 µg/mL solution).
-
Dilute to the mark with the same solvent. Causality: The concentration should be chosen to yield an absorbance maximum between 0.2 and 1.0. This range ensures the highest accuracy and adherence to the Beer-Lambert law, avoiding noise at low absorbance and detector non-linearity at high absorbance.[12]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow it to warm up for at least 30 minutes. Causality: A warm-up period ensures lamp and detector stability, leading to a stable baseline.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
Set the scan speed (e.g., medium) and data interval (e.g., 1 nm).
-
-
Baseline Correction:
-
Fill both quartz cuvettes with the pure solvent (this is the "blank").
-
Place them in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan. The instrument will store this spectrum and subtract it from subsequent sample scans, correcting for any absorbance from the solvent and cuvettes.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette. Rinse it three times with small aliquots of the working solution before filling it. Causality: Rinsing prevents dilution of the sample with any residual blank solvent, ensuring the measured absorbance corresponds to the prepared concentration.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Conclusion
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a molecule with a rich electronic structure, featuring multiple chromophores and auxochromes. Its UV-Vis absorption spectrum is predicted to be characterized by two primary π→π* transition bands, likely in the regions of 225-235 nm and 280-295 nm when measured in a polar solvent. These absorption maxima are bathochromically shifted relative to the parent nicotinic acid scaffold, a direct consequence of the extended π-conjugation and electronic effects imparted by the bromo- and imidazolyl- substituents. The provided experimental protocol offers a robust framework for the empirical validation of these characteristics, enabling researchers to leverage UV-Vis spectroscopy for reliable analytical method development in a drug discovery context.
References
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ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Retrieved from ResearchGate. [Link]
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MDPI. (2018). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from MDPI. [Link]
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ACS Publications. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. [Link]
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ResearchGate. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide | Request PDF. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2023). 2.3: Effect of Non-bonding Electrons. Retrieved from Chemistry LibreTexts. [Link]
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AIP Publishing. (1954). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics. [Link]
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University of North Carolina. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from UNC Gillings School of Global Public Health. [Link]
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Semantic Scholar. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Retrieved from Semantic Scholar. [Link]
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ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from ResearchGate. [Link]
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Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from Purdue Engineering. [Link]
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ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. Retrieved from ChemRxiv. [Link]
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Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from Starna Scientific. [Link]
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Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from Valencia College Science Department. [Link]
-
SpectraBase. (n.d.). Nicotinic acid - Optional[UV-VIS] - Spectrum. Retrieved from SpectraBase. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from JOCPR. [Link]
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Royal Society of Chemistry. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]
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FooDB. (2010). Showing Compound Nicotinic acid (FDB001014). Retrieved from FooDB. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from SIELC Technologies. [Link]
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MDPI. (2022). Structural and Spectroscopic Characteristics of Ni II and Cu II Complexes with Poly (Vinyl Alcohol-Nicotinic Acid) Copolymers for Photocatalytic Degradation of Indigo Carmine Dye. Retrieved from MDPI. [Link]
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PubMed. (1949). Nicotinic acid; ultraviolet absorption spectrum and dissociation constants. Journal of Physical and Colloid Chemistry. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established principles for the disposal of halogenated heterocyclic organic acids, drawing from authoritative safety guidelines and regulatory standards.
The "Why" Behind the Waste: Understanding the Hazard Profile
Before detailing the disposal procedure, it is crucial to understand the inherent hazards associated with 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid based on its chemical structure. As a brominated organic compound and a nicotinic acid derivative containing an imidazole ring, we can infer the following potential hazards:
-
Skin and Eye Irritation: Similar to 5-Bromonicotinic acid, this compound is likely to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
-
Aquatic Toxicity: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[3]
-
Toxicity from Combustion: In the event of a fire, toxic gases, including nitrogen oxides and hydrogen bromide, may be released.[4]
Adherence to the following procedures is not just a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects eyes from splashes of solutions or contact with solid particles of the compound. |
| Hand Protection | Nitrile gloves. Inspect gloves for any tears or perforations before use. | Provides a barrier against skin contact, which can cause irritation.[4] |
| Protective Clothing | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols of the compound. For significant quantities or in case of a spill, a full-face respirator may be necessary based on your institution's safety protocols. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a multi-step process that requires careful attention to detail.
Step 1: Waste Segregation - The Cardinal Rule
The most critical step in the disposal of this compound is its correct segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[6][7][8]
Causality: Co-mingling halogenated and non-halogenated waste streams can lead to the formation of highly toxic byproducts, such as dioxins, during the incineration process.[6] Furthermore, the disposal of halogenated waste is often more costly, and proper segregation helps to manage these costs effectively.[7][9]
Step 2: Selecting the Appropriate Waste Container
Choose a waste container that is:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical. Avoid metal containers for acidic waste.[10]
-
In Good Condition: The container must be free of cracks, leaks, or other damage.[6]
-
Properly Labeled: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[6][7] The label must also include the full chemical name: "5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid" and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[6]
Step 3: Waste Transfer
-
Solid Waste:
-
Carefully transfer the solid 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid into the designated halogenated organic waste container.
-
Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
If any residual powder remains in the original container, it should also be disposed of as hazardous waste.
-
-
Solutions:
-
If the compound is in solution, pour the liquid carefully into the designated halogenated organic liquid waste container.
-
Avoid splashing. A funnel can be used to minimize the risk of spills.
-
Do not leave a funnel in the waste container.[6]
-
Step 4: Container Management
-
Keep it Closed: The waste container must be kept tightly closed at all times, except when adding waste.[6][7][11] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[6] The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.
Spill Management: A Plan for the Unexpected
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated halogenated organic waste container. Avoid creating dust.
-
For liquid spills, cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Once the liquid is absorbed, scoop the material into the halogenated organic waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid.
Regulatory Compliance: Adhering to the Standards
The disposal of chemical waste is strictly regulated. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) standards, particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[3][10][12][13][14] Your institution's EHS department will have specific procedures in place to ensure compliance with these regulations. Always follow your local guidelines.
By following these procedures, you contribute to a safe and sustainable research environment. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the world beyond the laboratory.
References
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chemical waste management: combining compatible used organic solvents. (2025, August 22). Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
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WASTE MANAGEMENT. Bucknell University. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
